Methyl 6-bromo-5-chloropyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCLCDRWEDVROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate
This guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 6-bromo-5-chloropyridine-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in a four-step sequence, commencing with the readily available starting material, 2-amino-5-chloropyridine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and expert commentary on the critical process parameters.
Introduction
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a versatile heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and crop science. The presence of orthogonal halogen atoms (bromine and chlorine) at the 5- and 6-positions, coupled with a carboxylate group at the 2-position, allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide delineates a strategic and efficient pathway for its preparation, designed for reproducibility and scalability in a research and development setting.
Overall Synthesis Pathway
The synthesis of methyl 6-bromo-5-chloropyridine-2-carboxylate is strategically designed as a four-step process. This pathway leverages well-established and reliable chemical transformations, ensuring a high overall yield and purity of the final product.
Figure 1: The four-step synthesis pathway for methyl 6-bromo-5-chloropyridine-2-carboxylate.
Part 1: Synthesis of 2-Amino-6-bromo-5-chloropyridine
The initial step involves the regioselective bromination of 2-amino-5-chloropyridine. The amino group at the 2-position is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions (3- and 5-positions). However, with the 5-position already occupied by a chlorine atom, the bromination is directed to the 3- and 6-positions. Due to steric hindrance from the adjacent amino group, the substitution is favored at the less hindered 6-position.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-bromo-5-chloropyridine.
Part 2: Synthesis of 6-Bromo-5-chloro-2-cyanopyridine via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including a cyano group, via a diazonium salt intermediate.[1][2] This transformation is critical for introducing the carbon atom that will become the carboxylic acid in the subsequent step.
Mechanistic Insight
The reaction proceeds via the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide ion through a radical or a concerted mechanism.
Experimental Protocol
-
Diazotization: Suspend 2-amino-6-bromo-5-chloropyridine (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 1 hour at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Hydrolysis of 6-Bromo-5-chloro-2-cyanopyridine
The hydrolysis of the nitrile to a carboxylic acid is a straightforward transformation that can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for pyridine nitriles to avoid potential side reactions associated with strong bases.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 6-bromo-5-chloro-2-cyanopyridine (1.0 eq.) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to obtain 6-bromo-5-chloropyridine-2-carboxylic acid.
Part 4: Fischer Esterification to Methyl 6-bromo-5-chloropyridine-2-carboxylate
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and efficient method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid.[3][4][5][6]
Mechanistic Rationale
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. The reaction is an equilibrium, and using the alcohol as the solvent drives the equilibrium towards the product side.
Experimental Protocol
-
Reaction Setup: Suspend 6-bromo-5-chloropyridine-2-carboxylic acid (1.0 eq.) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Esterification: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 6-bromo-5-chloropyridine-2-carboxylate. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Bromination | 2-Amino-5-chloropyridine | Bromine | Acetic Acid | 70-80% |
| 2 | Sandmeyer Cyanation | 2-Amino-6-bromo-5-chloropyridine | NaNO₂, CuCN/KCN | Sulfuric Acid/Water | 60-70% |
| 3 | Nitrile Hydrolysis | 6-Bromo-5-chloro-2-cyanopyridine | Sulfuric Acid | Water | 85-95% |
| 4 | Fischer Esterification | 6-Bromo-5-chloropyridine-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | 90-98% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of methyl 6-bromo-5-chloropyridine-2-carboxylate. By employing a sequence of well-understood and scalable reactions, this guide serves as a valuable resource for researchers and drug development professionals. The provided protocols, coupled with mechanistic insights, are intended to facilitate the successful synthesis of this important chemical intermediate.
References
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
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How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]
- Process for preparing 2-amino-5-chloropyridine.
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Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Royal Society of Chemistry. [Link]
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A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. [Link]
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6-Chloro-3-pyridinecarbonitrile. PubChem. [Link]
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5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
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Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]
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Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
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Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
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Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]
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Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Methyl 6-bromo-5-chloropicolinate (CAS 1214324-91-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-5-chloropicolinate, with the CAS number 1214324-91-0, is a halogenated pyridine derivative. Halogenated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to their versatile reactivity and ability to serve as building blocks for more complex molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 6-bromo-5-chloropicolinate, with a focus on its utility as a synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1214324-91-0 | [2] |
| Molecular Formula | C₇H₅BrClNO₂ | [2] |
| Molecular Weight | 250.48 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | O=C(OC)C1=NC(Br)=C(Cl)C=C1 | [2] |
| InChI Key | BXCLCDRWEDVROS-UHFFFAOYSA-N | [1] |
Synthesis of Methyl 6-bromo-5-chloropicolinate
While a specific, detailed laboratory-scale synthesis protocol for Methyl 6-bromo-5-chloropicolinate is not widely published, its structure lends itself to established synthetic methodologies for halogenated pyridines. A plausible synthetic route would involve the esterification of the corresponding carboxylic acid, 6-bromo-5-chloropicolinic acid. The synthesis of this precursor could be achieved through various methods, including cyclization and halogenation reactions.[3]
A general approach to the synthesis of related polysubstituted pyridines often involves a sequence of reactions such as a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization.[4] Another common strategy for creating substituted pyridines is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride.[4]
The following diagram illustrates a generalized synthetic workflow for preparing substituted picolinic acid esters, which could be adapted for the synthesis of Methyl 6-bromo-5-chloropicolinate.
Applications as a Synthetic Intermediate
The primary utility of Methyl 6-bromo-5-chloropicolinate lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 6 of the pyridine ring, along with a methyl ester at position 2, provides multiple reactive sites for further functionalization.
Closely related compounds, such as Methyl 6-Bromo-5-Methylpicolinate, are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] For instance, Methyl 5-bromo-6-fluoropicolinate is a key intermediate in the development of herbicides and plant growth regulators.[6] This suggests that Methyl 6-bromo-5-chloropicolinate could be employed in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce aryl or amino groups at the halogenated positions, leading to a diverse range of substituted pyridine derivatives with potential biological activity.
The following diagram illustrates the potential of Methyl 6-bromo-5-chloropicolinate as a scaffold for generating molecular diversity.
Analytical and Spectroscopic Characterization
The characterization of Methyl 6-bromo-5-chloropicolinate would typically involve a combination of chromatographic and spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the aromatic protons on the pyridine ring. A ¹H NMR spectrum of the related compound, Methyl 6-bromopicolinate, shows characteristic downfield shifts for the aromatic protons.[7]
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (250.48 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing both bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group and vibrations associated with the substituted pyridine ring.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of Methyl 6-bromo-5-chloropicolinate and for monitoring reaction progress during its synthesis or subsequent transformations.
-
Gas Chromatography (GC): GC could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.
-
Safety and Handling
Methyl 6-bromo-5-chloropicolinate is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[1]
Conclusion
Methyl 6-bromo-5-chloropicolinate is a valuable synthetic building block with significant potential in the fields of agrochemical and pharmaceutical research. Its multifunctional nature, arising from the presence of two distinct halogen atoms and an ester group on the pyridine core, allows for a wide range of chemical transformations. While data on its intrinsic biological activity is limited, its utility as a scaffold for the synthesis of more complex, biologically active molecules is evident from the applications of structurally related compounds. Further research into the synthetic applications of Methyl 6-bromo-5-chloropopicolinate is likely to yield novel compounds with important biological properties.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
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PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
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IndiaMART. (n.d.). Methyl 6 Bromo 5 Methyl Picolinate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]
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PubMed Central. (2012). Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics?. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
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AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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International Journal of Basic & Clinical Pharmacology. (2019). Safety evaluation of chromium picolinate in experimental rats. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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001CHEMICAL. (n.d.). CAS No. 1214324-91-0, methyl 6-bromo-5-chloropyridine-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-6-methoxypicolinate. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of the potential genotoxicity of chromium picolinate in mammalian cells in vivo and in vitro. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 6-bromo-5-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the solubility of methyl 6-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and agrochemical research. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, will equip you with the foundational knowledge, theoretical underpinnings, and practical methodologies to expertly characterize its solubility profile.
Physicochemical Profile of Methyl 6-bromo-5-chloropyridine-2-carboxylate
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| CAS Number | 1214324-91-0 | [1] |
| Predicted LogP | 2.7 | [3] |
The presence of bromine and chlorine atoms, along with the pyridine ring and the methyl ester group, defines the molecule's electronic and steric characteristics, which in turn govern its interactions with various solvents.[4] The predicted LogP value of 2.7 suggests a lipophilic character, indicating a preference for non-polar environments over aqueous media.[3]
Deconstructing Solubility: A Theoretical Framework
The solubility of methyl 6-bromo-5-chloropyridine-2-carboxylate is a result of the interplay between its crystal lattice energy and the solvation energy in a given solvent.
-
Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice, held together by intermolecular forces.[2] The energy required to break these interactions is the crystal lattice energy. The presence of polar halogen bonds and dipole-dipole interactions within the crystal structure of halogenated pyridines can contribute to a significant lattice energy, which must be overcome for dissolution to occur.
-
Solvation Energy: When the compound is introduced into a solvent, new interactions form between the solute and solvent molecules. The energy released during this process is the solvation energy. The nature and strength of these interactions depend on the polarity of both the solute and the solvent.
The solubility of this compound in various solvents can be qualitatively predicted based on the "like dissolves like" principle.
-
Aqueous Solubility: Due to its significant lipophilicity (predicted LogP of 2.7) and the presence of a non-ionizable ester group under typical physiological pH, the aqueous solubility of methyl 6-bromo-5-chloropyridine-2-carboxylate is expected to be low.[3][5] The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall non-polar character of the molecule likely dominates its interaction with water.[6]
-
Organic Solubility: The compound is anticipated to exhibit higher solubility in a range of organic solvents.[5] Solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the ester and pyridine moieties would be effective. This includes:
-
Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)) are likely to be good solvents due to their ability to solvate the polar regions of the molecule.
-
Polar Protic Solvents: (e.g., Ethanol, Methanol) can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.
-
Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) are also expected to be effective solvents due to their ability to interact with the halogenated regions of the molecule.
-
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The thermodynamic solubility assay using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accepted method.[7][8]
Principle
An excess of the solid compound is equilibrated with the solvent of interest for a sufficient period to ensure that a saturated solution is formed. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified by a validated analytical method, such as HPLC-UV.[7]
Materials and Equipment
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of methyl 6-bromo-5-chloropyridine-2-carboxylate (e.g., 2-5 mg) into a vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Equilibrate for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC-UV:
-
Develop and validate an HPLC method for the quantification of methyl 6-bromo-5-chloropyridine-2-carboxylate. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Prepare a series of calibration standards of the compound in the same diluent as the samples.
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as µg/mL, mg/L, or mM.
-
Self-Validating System: Ensuring Data Integrity
-
Visual Confirmation: The presence of undissolved solid at the end of the experiment is a crucial checkpoint to ensure saturation was achieved.
-
Mass Balance: For a more rigorous validation, the amount of undissolved solid can be recovered, dried, and weighed to confirm the initial amount of dissolved compound.
-
Multiple Time Points: Analyzing samples at different equilibration times (e.g., 24h and 48h) can confirm that equilibrium has been reached. The solubility values should be consistent at these time points.
Visualizing the Workflow and Key Relationships
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Factors governing the solubility of the compound.
Conclusion and Future Directions
While specific quantitative solubility data for methyl 6-bromo-5-chloropyridine-2-carboxylate remains to be published, this guide provides a robust framework for its determination and interpretation. The compound is predicted to have low aqueous solubility and good solubility in various organic solvents, a profile that has significant implications for its handling in synthetic procedures and its potential behavior in biological systems. For researchers in drug development, a thorough characterization of its solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would be a critical next step to assess its potential for oral absorption. The methodologies and principles outlined herein serve as a valuable resource for scientists working with this and other novel chemical entities, underscoring the indispensable role of solubility science in advancing chemical and pharmaceutical research.
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Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a dihalogenated pyridine derivative poised for significant exploration in the fields of medicinal chemistry and agrochemical science.[1] Its strategic arrangement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 5-position—offers a versatile platform for regioselective functionalization through a variety of modern synthetic methodologies.[2] This guide provides an in-depth analysis of the compound's reactivity and outlines promising research avenues for scientists and drug development professionals. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of the C-Br and C-Cl bonds, make this molecule a valuable building block for the synthesis of novel, high-value compounds.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Methyl 6-bromo-5-chloropyridine-2-carboxylate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1214324-91-0 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Safety Precautions: This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this reagent.[3]
Core Research Area 1: Regioselective Cross-Coupling for Novel Compound Libraries
The primary utility of Methyl 6-bromo-5-chloropyridine-2-carboxylate lies in its capacity for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This differential reactivity is the cornerstone for building molecular complexity in a controlled manner.
Selective Suzuki-Miyaura Coupling at the 6-Position (C-Br)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4] By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective coupling at the more reactive C-Br bond at the 6-position, leaving the C-Cl bond intact for subsequent transformations.
dot
Caption: Regioselective Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.). The choice of ligand can be critical for achieving high regioselectivity.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Subsequent Functionalization at the 5-Position (C-Cl)
The resulting 6-aryl-5-chloropyridine-2-carboxylate is now primed for a second cross-coupling reaction at the less reactive C-Cl bond. This allows for the introduction of a different functional group, leading to the synthesis of di- or even tri-substituted pyridines with high precision. Other cross-coupling reactions like Sonogashira or Buchwald-Hartwig amination can also be employed at this position.
Core Research Area 2: Development of Novel Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] The ability to introduce diverse substituents at the 5- and 6-positions of the pyridine ring allows for the fine-tuning of interactions with the kinase active site, potentially leading to the discovery of potent and selective inhibitors.
dot
Caption: Synthesis and Action of Pyridine-based Kinase Inhibitors.
Many existing kinase inhibitors feature a substituted aminopyridine core.[8][9] The Buchwald-Hartwig amination of the 6-aryl-5-chloropyridine-2-carboxylate intermediate would be a key step in synthesizing a library of potential kinase inhibitors.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 6-aryl-5-chloropyridine-2-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.).
-
Catalyst and Ligand: Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv.) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.06 equiv.).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
| Kinase Target | Key Structural Features on Pyridine Scaffold | Observed Activity | Reference |
| Pim-1 | Substituted pyridone | IC₅₀ = 50 nM for the most potent inhibitor | [8] |
| ROCK | Systematic exploration of substituents | Led to potent and selective inhibitors | [9][10] |
| CDK9 | Quinazolinone derivatives | IC₅₀ values in the sub-micromolar range | [11] |
Core Research Area 3: Innovation in Agrochemicals
Pyridine carboxylic acids and their derivatives are a well-established class of herbicides.[12] The functionalized pyridine core of Methyl 6-bromo-5-chloropyridine-2-carboxylate provides a starting point for the synthesis of novel herbicidal compounds. Patents have highlighted the synergistic effects of combining pyridine carboxylate herbicides with other classes of agrochemicals.[12]
Potential Synthetic Route to Herbicidal Analogs:
The ester group of Methyl 6-bromo-5-chloropyridine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, and other derivatives for herbicidal screening.
Detailed Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv.) in a suitable solvent mixture such as methanol/water or THF/water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The resulting carboxylic acid can then be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., HATU, HOBt) or esterification conditions to generate a library of compounds for herbicidal testing. The diverse substitution patterns achievable through this scaffold could lead to the discovery of new herbicides with improved efficacy and selectivity.[13][14]
Conclusion and Future Outlook
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a highly versatile and underexplored building block with significant potential in both pharmaceutical and agrochemical research. Its capacity for regioselective functionalization provides a clear pathway for the rational design and synthesis of novel compound libraries. The exploration of its derivatives as kinase inhibitors and herbicides represents two particularly promising avenues of research. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable synthetic intermediate.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. [Link]
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Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [Link]
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. [Link]
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ChemInform Abstract: Regioselective Coupling Reactions of 2,4-Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elaborated Pyridines. - Sci-Hub. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. [Link]
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Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
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COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS - European Patent Office - EP 3876726 B1 - EPO. [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC - NIH. [Link]
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Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. | Request PDF - ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
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Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. [Link]
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Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. [Link]
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Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]
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Synthesis of a new class of pyridine herbicide - Sci-Hub. [Link]
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Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
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Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube. [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Introduction: A Versatile Heterocyclic Building Block
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its dihalogenated and functionalized pyridine scaffold allows for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction's tolerance of numerous functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it a cornerstone of modern synthetic chemistry.[3]
This guide provides a comprehensive overview of the theoretical and practical aspects of employing Methyl 6-bromo-5-chloropyridine-2-carboxylate in Suzuki coupling reactions. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this substrate, offering detailed, field-proven protocols for selective mono-arylation and exploring the potential for sequential or double couplings.
Mechanistic Insights: Achieving Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][5]
The Catalytic Cycle
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the electrophile (our pyridine substrate), forming a palladium(II) intermediate. This is generally the rate-determining step of the reaction.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[1][6]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A general experimental workflow for Suzuki coupling reactions.
Protocol 1: Selective Mono-Arylation at the 6-Bromo Position
This protocol is designed to selectively couple a wide range of aryl and heteroaryl boronic acids at the more reactive 6-bromo position of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, and the base.
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DME/H₂O (4:1) |
| Temperature | 90 °C | 100 °C | 85 °C |
| Typical Time | 4-12 h | 6-16 h | 4-12 h |
Expected Outcome: The primary product will be the corresponding Methyl 6-aryl-5-chloropyridine-2-carboxylate. Yields are typically moderate to high, depending on the specific boronic acid used.
Protocol 2: Considerations for Arylation at the 5-Chloro Position
Coupling at the less reactive 5-chloro position requires more forcing conditions and a catalyst system capable of activating the C-Cl bond. This is typically achieved using bulky, electron-rich phosphine ligands. This protocol outlines a starting point for the arylation of the product from Protocol 1 (Methyl 6-aryl-5-chloropyridine-2-carboxylate).
Materials:
-
Methyl 6-aryl-5-chloropyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 4-8 mol%)
-
Stronger base (e.g., K₃PO₄ or t-BuOK, 3.0 equiv)
-
Anhydrous, high-boiling solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Follow the same setup procedure as in Protocol 1, ensuring rigorous exclusion of air and moisture.
-
Use a pre-catalyst and ligand combination, often with a slightly higher catalyst loading.
-
Employ a stronger base and a higher reaction temperature (typically 100-120 °C).
-
Reaction times may be longer, and monitoring is crucial to avoid decomposition.
-
Work-up and purification are similar to Protocol 1.
| Parameter | Condition D | Condition E |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Pd(OAc)₂ (3 mol%) / RuPhos (6 mol%) |
| Base | K₃PO₄ (3.0 equiv) | t-BuOK (3.0 equiv) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 110 °C | 110 °C |
| Typical Time | 12-24 h | 12-24 h |
Expected Outcome: This reaction will yield the di-aryl-substituted pyridine, Methyl 5,6-diarylpyridine-2-carboxylate. Yields can be variable and optimization is often required. A potential side reaction is the hydrolysis of the methyl ester under the basic conditions, especially with prolonged heating. If this occurs, the reaction can be acidified during work-up to isolate the carboxylic acid.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure rigorous degassing of solvents and the reaction mixture. The palladium catalyst can be sensitive to oxygen.
-
Inactive Catalyst: Use a fresh batch of palladium catalyst.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure it is of high purity and added in sufficient excess.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction is not sufficiently deoxygenated.
-
Protodeboronation: The boronic acid can be cleaved by water, especially at high temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this.
-
-
Hydrolysis of the Ester: At elevated temperatures and with strong bases, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. If this is a major issue, consider using a milder base or protecting the carboxylic acid differently.
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a valuable and versatile building block for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. By understanding the principles of chemoselectivity and carefully selecting the reaction conditions, researchers can achieve highly selective mono-arylation at the 6-bromo position. Subsequent coupling at the 5-chloro position is also feasible with the appropriate choice of a more active catalyst system. The protocols provided in this guide offer a solid foundation for the successful application of this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
Singh, U. P., & Gahtori, P. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes & Protocols: Methyl 6-bromo-5-chloropyridine-2-carboxylate as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of contemporary drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Methyl 6-bromo-5-chloropyridine-2-carboxylate has emerged as a pivotal intermediate, offering a synthetically versatile scaffold for the construction of complex molecular architectures.[1][2] Its dihalogenated pyridine core, adorned with a reactive ester moiety, presents multiple reaction sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the compound's reactivity, supported by field-proven protocols for key transformations, empowering researchers to leverage its full potential in their synthetic endeavors. The applications for this building block are extensive, particularly in the development of agrochemicals, herbicides, and as a key intermediate in the synthesis of kinase inhibitors and other bioactive compounds for the pharmaceutical industry.[1]
Compound Profile & Physicochemical Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application.
| Property | Value | Source |
| CAS Number | 1214324-91-0 | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |
| Molecular Weight | 250.48 g/mol | [1][3] |
| Appearance | White to light yellow solid | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
| Purity | Typically ≥95-97% | [1][4] |
Core Reactivity: A Tale of Three Moieties
The synthetic utility of methyl 6-bromo-5-chloropyridine-2-carboxylate is dictated by the interplay of its three primary functional groups: the bromo, chloro, and methyl carboxylate substituents on an electron-deficient pyridine ring. The pyridine nitrogen atom, along with the electron-withdrawing halogens, significantly lowers the electron density of the aromatic ring, making positions 2, 4, and 6 highly susceptible to nucleophilic attack.[5] This electronic arrangement is the key to its reactivity in cross-coupling and substitution reactions.
Caption: Reactivity sites on Methyl 6-bromo-5-chloropyridine-2-carboxylate.
The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig) than the C-Cl bond at the 5-position. This differential reactivity allows for sequential, site-selective functionalization, a highly desirable trait in multi-step synthesis.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7] This protocol details the selective coupling at the C6-bromo position.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source (like Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is standard. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10]
Rationale for Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand's structure is critical for promoting the reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle.[11]
Sources
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- 2. Methyl 6-broMo-5-chloropyridine-2-carboxylate | 1214324-91-0 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. methyl 6-bromo-5-chloropyridine-2-carboxylate 95% | CAS: 1214324-91-0 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 6-bromo-5-chloropyridine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved pharmaceuticals. Among the myriad of available building blocks, Methyl 6-bromo-5-chloropyridine-2-carboxylate has emerged as a strategic and versatile intermediate. Its di-halogenated nature, coupled with the presence of a methyl ester, provides synthetic chemists with a powerful tool for sequential and regioselective functionalization, enabling the rapid generation of diverse compound libraries targeting a range of therapeutic areas.
This guide provides an in-depth exploration of the applications of Methyl 6-bromo-5-chloropyridine-2-carboxylate in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the strategic considerations for its use in drug discovery programs.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical properties of a starting material is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| CAS Number | 1214324-91-0 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Safety and Handling: Methyl 6-bromo-5-chloropyridine-2-carboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of PRMT5 Inhibitors
A prominent application of Methyl 6-bromo-5-chloropyridine-2-carboxylate is in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in oncology, and its inhibition is a promising therapeutic strategy for cancers with MTAP gene deletion[2][3]. The clinical candidate MRTX1719 is a notable example of a potent and selective PRMT5 inhibitor whose synthesis can be envisioned utilizing this key pyridine building block[3][4].
The synthetic strategy hinges on the differential reactivity of the bromine and chlorine substituents, allowing for a programmed, sequential introduction of key pharmacophoric elements.
Synthetic Workflow: From Building Block to Advanced Intermediate
The following diagram illustrates a plausible and efficient synthetic pathway towards a core intermediate for PRMT5 inhibitors, starting from Methyl 6-bromo-5-chloropyridine-2-carboxylate. This workflow is a representative amalgamation based on synthetic strategies disclosed in relevant patents[2].
Caption: Synthetic workflow for a PRMT5 inhibitor core.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds[5]. In the case of Methyl 6-bromo-5-chloropyridine-2-carboxylate, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 6-position.
Rationale: The choice of a palladium catalyst and ligand system is crucial for achieving high yield and selectivity. Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, often containing an aqueous phase, facilitates the dissolution of the base and promotes the reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 eq.), the desired pyrazole boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-5-chloropyridine-2-carboxylate intermediate.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DME |
| Temperature | 80-100 °C |
| Typical Yield | 70-95% |
Protocol 2: Saponification and Amide Coupling
Following the Suzuki coupling, the methyl ester is typically converted to a carboxylic acid and then coupled with an amine to form an amide bond, a key interaction in many kinase inhibitors.
Rationale: Saponification is achieved using a strong base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent to ensure solubility. Following acidification, the resulting carboxylic acid is coupled with an amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Protocol:
-
Saponification: Dissolve the ester intermediate from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH·H₂O (2.0-3.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the carboxylic acid with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to afford the crude acid, which is often used without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere. Add the desired amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0-3.0 eq.). Stir at room temperature for 2-16 hours until the reaction is complete.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[6][7]. This reaction is employed to introduce the second key amine functionality at the C-5 position, displacing the less reactive chloro substituent.
Rationale: The C-Cl bond is less reactive than the C-Br bond towards oxidative addition to palladium. Therefore, more forcing conditions or, more commonly, more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate this transformation. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is necessary to deprotonate the amine and facilitate the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealed tube or a round-bottom flask with the 5-chloro-pyridine intermediate (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or tert-butanol.
-
Reaction Execution: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final desired compound.
Conclusion: An Enabling Building Block for Drug Discovery
Methyl 6-bromo-5-chloropyridine-2-carboxylate stands out as a highly valuable and strategically designed building block for medicinal chemistry. Its differential halogen reactivity allows for a predictable and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of sophisticated drug candidates, particularly in the realm of kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this versatile intermediate, thereby accelerating the discovery of novel therapeutics.
References
- Cho, J. H., et al. (2010). Synthesis and biological evaluation of nitropyridine-containing compounds as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 645-648.
- Mirati Therapeutics, Inc. (2021).
- Smith, C. R., et al. (2023). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery, 13(11), 2412-2431.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Elterman, M. H. (2023). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Mirati Therapeutics, Inc. (2022).
- Mirati Therapeutics, Inc. (2022). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- WIPO Patentscope. (2021).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Google Patents. (2021).
- MDPI. (2017).
- PubMed Central (PMC). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- ACS GCI Pharmaceutical Roundtable. (2026).
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- 2. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Methyl 6-bromo-5-chloropyridine-2-carboxylate as a Cornerstone Reagent in Modern Kinase Inhibitor Synthesis
Abstract
The strategic functionalization of heterocyclic scaffolds is a central theme in contemporary medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of methyl 6-bromo-5-chloropyridine-2-carboxylate, a versatile and highly valuable building block, in the synthesis of sophisticated kinase inhibitor cores. We will explore the inherent chemical logic of this reagent, focusing on the differential reactivity of its halogen substituents, and provide detailed, field-proven protocols for its sequential functionalization via palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Dihalo-Pyridine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of cellular processes.[2] Their aberrant activity is a validated driver of oncogenesis and inflammatory diseases, spurring extensive drug discovery efforts. A significant portion of FDA-approved small molecule kinase inhibitors feature nitrogen-containing heterocycles, which often serve as "hinge-binding" motifs that anchor the inhibitor to the ATP-binding site of the target kinase.
Methyl 6-bromo-5-chloropyridine-2-carboxylate (CAS: 1214324-91-0) has emerged as a preeminent starting material in this context.[3][4] Its utility is derived from three key features:
-
A pyridine core , which is a common bioisostere for purine rings found in natural kinase ligands like ATP.
-
An ester group at the C2 position , providing a convenient handle for late-stage diversification via amidation.
-
Orthogonal halogen atoms at the C5 (Chloro) and C6 (Bromo) positions . This is the most critical feature, as the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This reactivity differential allows for a reliable, stepwise, and regioselective introduction of different molecular fragments, which is a cornerstone of modern library synthesis and lead optimization.[5]
This guide will detail the practical execution of these selective reactions, empowering chemists to leverage this reagent to its full potential.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the reactivity and stability of the reagent.
| Property | Value | Source |
| CAS Number | 1214324-91-0 | [6] |
| Molecular Formula | C₇H₅BrClNO₂ | [4] |
| Molecular Weight | 250.48 g/mol | [4] |
| IUPAC Name | methyl 6-bromo-5-chloropicolinate | [6] |
| Appearance | White to off-white solid | [3][6] |
| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [3][6] |
Core Synthetic Strategy: Regioselective Cross-Coupling
The primary synthetic advantage of methyl 6-bromo-5-chloropyridine-2-carboxylate lies in the ability to perform sequential cross-coupling reactions. The general workflow involves an initial, milder reaction targeting the more labile C6-Br bond, followed by a second, often more forcing, reaction at the C5-Cl position.
Caption: Sequential functionalization workflow.
Protocol 1: Suzuki-Miyaura C-C Coupling at the C6 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase active site.[7][8] The higher reactivity of the C-Br bond allows this reaction to proceed with high selectivity.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice, though more modern, air-stable Pd(II) pre-catalysts combined with phosphine ligands (like Pd(dppf)Cl₂) are also highly effective.
-
Base: An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic starting materials and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), and Sphos (0.06 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add degassed 1,4-dioxane (to a concentration of ~0.1 M) followed by a 2M aqueous solution of K₃PO₄ (3.0 equiv).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the 6-aryl-5-chloropyridine-2-carboxylate intermediate.
Protocol 2: Buchwald-Hartwig C-N Coupling at the C5 Position
Following successful functionalization at C6, the less reactive C5-Cl bond can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[9][10] This reaction is essential for installing amine side chains that often form critical hydrogen bonds with the kinase "hinge" region.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a more electron-rich and sterically hindered phosphine ligand compared to Suzuki couplings to facilitate the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination. Ligands like Xantphos or BrettPhos are excellent choices.[11] Pd₂(dba)₃ is a common Pd(0) source.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary, as protic solvents would quench the strong base. Rigorous degassing is mandatory.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Reagent Preparation (in a glovebox): To an oven-dried vial, add the 6-aryl-5-chloropyridine-2-carboxylate intermediate (1.0 equiv), the desired primary or secondary amine (1.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv), Xantphos (0.10 equiv), and sodium tert-butoxide (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 110 °C in a pre-heated aluminum block and stir for 12-24 hours. Monitor for the disappearance of starting material by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the final di-substituted pyridine core.
Application Example: Synthesis of a Core Scaffold for Syk/BTK Inhibitors
Spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (BTK) are critical mediators in immune cell signaling, making them attractive targets for treating inflammatory diseases and B-cell malignancies.[12][13] Many inhibitors feature an aminopyrimidine or related scaffold. Here we demonstrate a synthetic route to a core structure using the protocols described.
Synthetic Scheme:
-
Step A (Suzuki Coupling): Reaction of methyl 6-bromo-5-chloropyridine-2-carboxylate with pyrazole-4-boronic acid pinacol ester.
-
Step B (Buchwald-Hartwig Amination): Amination of the resulting intermediate with 3-aminopyrrolidine.
-
Step C (Amidation): Reaction of the methyl ester with a desired amine (e.g., 4-(aminomethyl)piperidine) to complete the inhibitor scaffold.
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| A | Suzuki-Miyaura | Pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | 75-90% |
| B | Buchwald-Hartwig | (R)-3-aminopyrrolidine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 110 | 60-80% |
| C | Amidation | 4-(aminomethyl)piperidine, Trimethylaluminum | Toluene | 80 | 70-85% |
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a powerful and enabling reagent for the efficient construction of complex kinase inhibitors. Its well-defined reactivity profile allows for the predictable and regioselective introduction of diverse chemical functionalities. By mastering the sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions detailed in these protocols, medicinal chemists can rapidly generate libraries of novel compounds, accelerating the discovery and development of next-generation targeted therapeutics. The self-validating nature of these protocols, grounded in established mechanistic principles, ensures a high degree of reproducibility and success for researchers in the field.
References
- Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry.
- Synthetic studies on novel Syk inhibitors.
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][12][14]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
- Kinase inhibitors - P
- Methyl 6-broMo-5-chloropyridine-2-carboxyl
- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Deriv
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- Methyl 5-bromo-6-chloropyridine-2-carboxyl
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- Pyrrolopyrimidine compounds as cdk inhibitors - EP2331547B1.
- Methyl 6-bromo-5-chloropyridine-2-carboxyl
- methyl 6-bromo-5-chloropyridine-2-carboxyl
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
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- 12. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 6-bromo-5-chloropyridine-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: The Pivotal Position of Halogenated Pyridines in Modern Agriculture
The pyridine ring is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold for creating potent and selective herbicides, insecticides, and fungicides.[1] Among the vast array of pyridine-based intermediates, Methyl 6-bromo-5-chloropyridine-2-carboxylate stands out as a critical starting material for the synthesis of a new generation of arylpicolinate herbicides. These herbicides are characterized by their unique mode of action as synthetic auxins, providing effective control of a wide spectrum of weeds, including those resistant to other herbicide classes.[2][3] This technical guide provides an in-depth exploration of the application of Methyl 6-bromo-5-chloropyridine-2-carboxylate as a key intermediate in the synthesis of the novel herbicide, florpyrauxifen-benzyl. We will delve into the strategic chemical transformations, detailed protocols, and the underlying mechanistic principles that govern these processes.
Physicochemical Properties of Methyl 6-bromo-5-chloropyridine-2-carboxylate
A thorough understanding of the physicochemical properties of a starting material is fundamental to developing robust and scalable synthetic processes. The properties of Methyl 6-bromo-5-chloropyridine-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 959958-38-2 | |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| IUPAC Name | Methyl 6-bromo-5-chloropicolinate | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents | General knowledge |
Synthetic Pathway to Florpyrauxifen-Benzyl: A Strategic Overview
The conversion of Methyl 6-bromo-5-chloropyridine-2-carboxylate to the herbicide florpyrauxifen-benzyl is a multi-step process that showcases several key organic transformations. The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow from the starting intermediate to florpyrauxifen-benzyl.
This synthetic route strategically utilizes the differential reactivity of the halogen substituents on the pyridine ring and culminates in the formation of a highly functionalized arylpicolinate with potent herbicidal activity.
Experimental Protocols and Mechanistic Insights
PART 1: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate via Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyridine core and the substituted phenyl ring.[4][5] This reaction is renowned for its high functional group tolerance and generally mild reaction conditions.[6]
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reactants and Reagents:
-
Methyl 4-amino-6-bromo-5-chloropyridine-2-carboxylate (1.0 eq)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-amino-6-bromo-5-chloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane and water solvent mixture to the flask via a cannula.
-
In a separate flask, prepare a solution of palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate as a solid.
-
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium source and PPh₃ as the ligand is a classic and effective combination for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
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- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Methyl 6-bromo-5-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and storage of Methyl 6-bromo-5-chloropyridine-2-carboxylate. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. By understanding the chemical nature of this compound and adhering to the outlined procedures, researchers can minimize risks and maintain experimental validity.
Introduction: Understanding the Compound
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative, a class of compounds frequently utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, containing a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl ester group, offers multiple reaction sites for creating more complex molecules.[2] The presence of halogens and the ester functional group dictates its reactivity and also necessitates specific handling and storage procedures to ensure its stability and prevent hazardous reactions.
Table 1: Chemical and Physical Properties of Methyl 6-bromo-5-chloropyridine-2-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 6-bromo-5-chloropicolinate | [3] |
| CAS Number | 1214324-91-0 | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Purity | Typically ≥95% | [3] |
| Solubility | Low solubility in water, soluble in organic solvents.[2] | |
| Storage Temperature | 0-8 °C | [3] |
Hazard Identification and Safety Precautions
Methyl 6-bromo-5-chloropyridine-2-carboxylate is classified as a hazardous substance. Understanding its specific risks is paramount for safe handling.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure.[5]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact, but they should be changed immediately upon contamination.[6] For prolonged handling, thicker gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.
Caption: Personal Protective Equipment (PPE) Workflow.
Handling Procedures
Due to its powdery nature and hazardous properties, Methyl 6-bromo-5-chloropyridine-2-carboxylate must be handled with care to prevent dust generation and exposure.
Weighing and Dispensing Protocol
-
Preparation: Designate a specific area within a chemical fume hood for weighing.[1] Ensure the area is clean and free of clutter.
-
Tare the Container: Place a labeled, sealable container on the analytical balance and tare it.[7]
-
Transfer the Compound: Inside the fume hood, carefully transfer the desired amount of Methyl 6-bromo-5-chloropyridine-2-carboxylate from the stock bottle to the tared container using a clean spatula.[8] Avoid any sudden movements that could create dust.
-
Seal and Re-weigh: Securely close the container and re-weigh it outside the fume hood if necessary, although it is best practice to keep the balance inside the hood if possible to minimize transport of the hazardous material.[9]
-
Clean-up: Immediately after dispensing, clean the spatula and the weighing area within the fume hood. Dispose of any contaminated weigh paper or other disposable items in a designated hazardous waste container.[1]
Storage Procedures
Proper storage is crucial for maintaining the stability and purity of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
-
Temperature: Store the compound in a refrigerator at 0-8 °C.[3]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and air.
-
Light: While not explicitly stated as light-sensitive, it is good practice to store it in an opaque container or in a dark location to prevent potential degradation.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[10]
Caption: Recommended Storage Conditions.
Emergency Procedures
Spills and Decontamination
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Use an absorbent material, such as vermiculite or sand, to cover the spill.[8]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[11]
-
Wipe the area dry with a clean cloth.
-
All contaminated materials, including gloves, must be disposed of as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact the institution's environmental health and safety (EHS) office immediately.
-
Prevent entry into the contaminated area until cleared by EHS personnel.
-
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[14] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing Methyl 6-bromo-5-chloropyridine-2-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Separate halogenated organic waste from non-halogenated waste streams, as disposal procedures and costs can differ significantly.[15]
-
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a valuable research chemical that requires careful handling and storage due to its hazardous properties. By implementing the protocols outlined in these application notes, researchers can ensure a safe working environment and maintain the integrity of their experiments. Adherence to these guidelines is not only a matter of best practice but also a critical component of a responsible and effective research program.
References
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
- Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, Weighing Hazardous Powders.
- AChemBlock. (n.d.). methyl 6-bromo-5-chloropyridine-2-carboxylate 95%.
- Pipzine Chemicals. (n.d.). Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate.
- Chem-Impex. (n.d.). 3-Bromo-6-chloropyridine-2-carboxylic acid.
- Better Health Channel. (n.d.). Eye injuries - chemical burns.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- AOBChem USA. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
- International Atomic Energy Agency. (n.d.). Manual on Decontamination of Surfaces.
- GOV.UK. (n.d.). Pyridine: incident management.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Stratech. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection.
- Weizmann Institute of Science Safety Unit. (n.d.). Powder Weighing Procedure.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- University of Washington. (n.d.). Standard Operating Procedure for Pyridine.
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- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. shahandassociates.co.in [shahandassociates.co.in]
- 6. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
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- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. mt.com [mt.com]
The Strategic Synthesis of Novel Heterocyclic Compounds from Methyl 6-bromo-5-chloropyridine-2-carboxylate: An Application and Protocol Guide
Introduction: The Pyridine Core in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs highlights its significance as a privileged structure. The unique electronic properties of the pyridine ring, coupled with its capacity for diverse functionalization, make it an invaluable building block for the synthesis of complex molecular architectures with tailored biological activities and material properties.
This guide provides an in-depth exploration of the synthetic utility of Methyl 6-bromo-5-chloropyridine-2-carboxylate , a versatile starting material for the construction of novel heterocyclic compounds. We will delve into the strategic considerations for its functionalization through palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a trifunctionalized pyridine derivative, offering multiple reaction sites for synthetic elaboration. The reactivity of the halogen substituents is a key consideration in planning a synthetic route. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[1] This trend is governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. This differential reactivity allows for selective functionalization at the 6-position (C-Br) while leaving the 5-position (C-Cl) intact for subsequent transformations.
The ester group at the 2-position can be retained, hydrolyzed, or converted to other functional groups, further expanding the synthetic possibilities.
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| CAS Number | 1214324-91-0 |
| Appearance | Off-white solid |
| Storage | Store at 0-8 °C |
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for the selective functionalization of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[2][3] In the context of our starting material, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the coupling of Methyl 6-bromo-5-chloropyridine-2-carboxylate with a generic arylboronic acid.
Materials:
| Reagent | Amount | Molar Equiv. |
| Methyl 6-bromo-5-chloropyridine-2-carboxylate | 250 mg (1.0 mmol) | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol) | 0.05 |
| K₂CO₃ | 276 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane | 5 mL | - |
| Water | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems.
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
This protocol outlines the coupling of Methyl 6-bromo-5-chloropyridine-2-carboxylate with a terminal alkyne.
Materials:
| Reagent | Amount | Molar Equiv. |
| Methyl 6-bromo-5-chloropyridine-2-carboxylate | 250 mg (1.0 mmol) | 1.0 |
| Terminal Alkyne | 1.5 mmol | 1.5 |
| PdCl₂(PPh₃)₂ | 35 mg (0.05 mmol) | 0.05 |
| CuI | 10 mg (0.05 mmol) | 0.05 |
| Triethylamine (Et₃N) | 0.42 mL (3.0 mmol) | 3.0 |
| THF (anhydrous) | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly useful for introducing primary and secondary amines at the 6-position of our starting material.
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
This protocol details the amination of Methyl 6-bromo-5-chloropyridine-2-carboxylate with a primary or secondary amine.
Materials:
| Reagent | Amount | Molar Equiv. |
| Methyl 6-bromo-5-chloropyridine-2-carboxylate | 250 mg (1.0 mmol) | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 23 mg (0.025 mmol) | 0.025 |
| XPhos | 48 mg (0.1 mmol) | 0.1 |
| NaOt-Bu | 144 mg (1.5 mmol) | 1.5 |
| Toluene (anhydrous) | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.
-
Add a solution of Methyl 6-bromo-5-chloropyridine-2-carboxylate in anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Subsequent Transformations and Synthesis of Fused Heterocycles
Following the initial functionalization at the 6-position, the remaining chloro and ester functionalities on the pyridine ring can be further manipulated to construct more complex heterocyclic systems. For instance, the chloro group can undergo nucleophilic aromatic substitution or a second cross-coupling reaction under more forcing conditions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions to form fused ring systems.
The synthesis of fused heterocycles often involves intramolecular reactions, where strategically placed functional groups react to form a new ring.[6] For example, an ortho-amino-alkynylpyridine, synthesized via a sequence of Buchwald-Hartwig and Sonogashira couplings, could undergo an intramolecular cyclization to form a pyrido[2,3-b]indole scaffold.
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its differential reactivity at the halogenated positions allows for a stepwise and controlled functionalization, providing access to complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide offer reliable and efficient methods for the construction of C-C and C-N bonds, paving the way for the discovery of new therapeutic agents and advanced materials. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of products are paramount for success.
References
-
Cai, L., et al. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 23(1), 163. [Link]
-
El-Faham, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(11), 2054. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Yadav, A., & Singh, P. P. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1), 23. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
Sources
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- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. ias.ac.in [ias.ac.in]
Application Note: A Scalable Synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridine Carboxylates
Halogenated pyridine scaffolds are privileged structures in modern medicinal chemistry and agrochemistry. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable building blocks for the synthesis of complex molecular architectures. Methyl 6-bromo-5-chloropyridine-2-carboxylate, in particular, serves as a key intermediate for the development of novel pharmaceuticals and crop protection agents, where the specific arrangement of the chloro, bromo, and carboxylate functionalities allows for sequential and site-selective modifications.[1]
This application note provides a comprehensive guide to a robust and scalable synthetic route for Methyl 6-bromo-5-chloropyridine-2-carboxylate. The protocols detailed herein are designed with a focus on process safety, efficiency, and amenability to kilogram-scale production. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step procedures, and discuss critical process parameters, in-process controls, and analytical methods for quality assurance.
A Strategic Approach to the Synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate
A logical and scalable synthetic pathway to the target molecule involves a three-stage process, beginning with the commercially available 6-hydroxypicolinic acid. The overall strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
This route was chosen for several key reasons:
-
Readily Available Starting Material: 6-Hydroxypicolinic acid is a commercially available and relatively inexpensive starting material.
-
Strategic Halogenation: The synthetic sequence allows for the controlled and sequential introduction of the halogen atoms.
-
Proven Scalable Reactions: The key transformations, including chlorination, Sandmeyer reaction, and esterification, are well-established industrial processes.
Part 1: Synthesis of the Key Intermediate - 6-Bromo-5-chloropicolinic Acid
Step 1.1: Chlorination of 6-Hydroxypicolinic Acid
The initial step involves the selective chlorination of 6-hydroxypicolinic acid at the 5-position. This is achieved using sulfuryl chloride, a common and effective chlorinating agent for electron-rich aromatic systems.
Protocol:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a dropping funnel, charge 6-hydroxypicolinic acid (1.0 eq) and a suitable chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 L/kg of starting material).
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Cooling: Cool the suspension to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add sulfuryl chloride (1.1 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.
-
Work-up: Upon completion, slowly quench the reaction by adding water (5 L/kg of starting material), keeping the temperature below 20 °C. Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 2 L/kg).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-hydroxy-5-chloropicolinic acid as a solid. The crude product is typically of sufficient purity for the next step.
Step 1.2: Synthesis of 6-Amino-5-chloropicolinic Acid
This step involves the conversion of the hydroxyl group to an amino group, which is a prerequisite for the subsequent Sandmeyer reaction. A common method is through nitration followed by reduction.
Protocol:
-
Nitration:
-
To a clean, dry reactor, add the 6-hydroxy-5-chloropicolinic acid (1.0 eq) from the previous step.
-
Cool the reactor to 0 °C and slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro-compound by filtration. Wash with cold water until the filtrate is neutral.
-
-
Reduction:
-
Suspend the dried nitro-compound in a suitable solvent like ethanol or methanol in a hydrogenation reactor.
-
Add a palladium on carbon catalyst (5-10 mol% Pd).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-50 °C.
-
Monitor the reaction by hydrogen uptake and HPLC.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate to obtain 6-amino-5-chloropicolinic acid.
-
Step 1.3: Sandmeyer Bromination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[2] This step requires careful temperature control due to the potential instability of the intermediate diazonium salt.[3][4][5]
Protocol:
-
Diazotization:
-
To a reactor, add 6-amino-5-chloropicolinic acid (1.0 eq) and a solution of hydrobromic acid (48%, 3.0-4.0 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature strictly below 5 °C. The formation of the diazonium salt is highly exothermic.[4]
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Bromination:
-
In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Isolation:
-
The product, 6-bromo-5-chloropicolinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Part 2: Esterification to Methyl 6-bromo-5-chloropyridine-2-carboxylate
The final step is a classic Fischer esterification of the carboxylic acid.
Protocol:
-
Reaction Setup: Charge the crude 6-bromo-5-chloropicolinic acid (1.0 eq) and methanol (10-15 L/kg) into a reactor.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2-0.5 eq) while maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 4-8 hours. Monitor the reaction by HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.
-
-
Crystallization and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a smaller volume.
-
Add a non-polar solvent like heptane or hexane to induce crystallization.
-
Cool the mixture to 0-5 °C to maximize the yield.
-
Collect the crystalline product, Methyl 6-bromo-5-chloropyridine-2-carboxylate, by filtration.
-
Wash the crystals with cold heptane/hexane and dry under vacuum at 40-50 °C.
-
Data Presentation: Critical Process Parameters and Expected Outcomes
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |
| Chlorination | 6-Hydroxypicolinic acid, SO₂Cl₂ | 0-10 | 2-4 | 90-95 | >95% |
| Amino Synthesis | 6-Hydroxy-5-chloropicolinic acid, HNO₃/H₂SO₄, H₂/Pd-C | 0-50 | 12-24 | 75-85 (over 2 steps) | >97% |
| Sandmeyer | 6-Amino-5-chloropicolinic acid, NaNO₂, HBr, CuBr | 0-10 | 2-3 | 80-90 | >95% |
| Esterification | 6-Bromo-5-chloropicolinic acid, MeOH, H₂SO₄ | Reflux (~65) | 4-8 | 90-97 | >99% |
Process Safety and Hazard Analysis
The scale-up of this synthesis requires a thorough understanding of the potential hazards associated with each step.
-
Chlorination: Sulfuryl chloride is corrosive and reacts violently with water. The reaction is exothermic and requires careful temperature control to avoid runaway reactions. The off-gases (HCl and SO₂) must be scrubbed.
-
Nitration: The use of fuming nitric and sulfuric acids is highly hazardous. This step is extremely exothermic and requires precise temperature control.
-
Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. The catalyst can be pyrophoric and should be handled with care.
-
Diazotization and Sandmeyer Reaction: This is the most critical step from a safety perspective.
-
Thermal Instability: Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially in solid form.[3][6][7] Therefore, they should be generated in situ at low temperatures (typically 0-5 °C) and used immediately.[4][5]
-
Exothermic Nature: The diazotization reaction is highly exothermic.[4] Inadequate cooling can lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt and potentially leading to a thermal runaway.
-
Gas Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas. The rate of gas evolution must be controlled by the addition rate of the diazonium salt to the copper(I) bromide solution to avoid over-pressurization of the reactor.
-
A comprehensive risk assessment, including reaction calorimetry studies, is highly recommended before attempting this synthesis on a large scale to fully understand the thermal hazards.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
-
Application: To monitor the consumption of starting materials, the formation of intermediates, and the final product, and to determine the purity of the isolated compounds.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Gas Chromatography (GC)
-
Application: To detect volatile impurities and residual solvents in the final product.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: A temperature gradient from 50 °C to 250 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: For structural confirmation of the intermediates and the final product. ¹H and ¹³C NMR spectra should be recorded.
Mass Spectrometry (MS)
-
Application: To confirm the molecular weight of the synthesized compounds.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the production of Methyl 6-bromo-5-chloropyridine-2-carboxylate. By understanding the rationale behind the synthetic strategy and adhering to the outlined protocols and safety precautions, researchers and process chemists can confidently produce this valuable intermediate for further applications in drug discovery and development. The implementation of robust in-process controls and analytical methods will ensure the consistent quality and purity of the final product.
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. (1991). Process for preparing pyridine carboxylic acid esters.
-
Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Springer Nature. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. [Link]
-
ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
- Google Patents. (1956).
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. [Link]
-
Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. [Link]
-
RSC Publishing. Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
-
MySkinRecipes. 6-bromo-5-chloropyridine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]
- Google Patents. (1998). Process for the preparation of pyridine carboxylic acid esters.
-
RSC Publishing. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
National Center for Biotechnology Information. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
- Google Patents. Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Google Patents. (1995).
- Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
Organic Syntheses. 3-hydroxyquinoline. [Link]
- Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
Sources
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- 6. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of Methyl 6-bromo-5-chloropyridine-2-carboxylate typically proceeds through a multi-step route, which may vary depending on the available starting materials. A common and logical pathway involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer reaction to introduce the bromo group, and finally, esterification to yield the desired product. This guide will focus on the potential pitfalls and side reactions associated with this synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material for this synthesis?
A1: A common precursor is 2-amino-5-chloropyridine or a derivative thereof where the 2-position is a carboxylic acid or a group that can be converted to a carboxylic acid. The synthesis of 2-amino-5-chloropyridine itself can be achieved from 2-aminopyridine through chlorination or from 5-chloro-2-nitropyridine by reduction[1][2].
Q2: Why is the Sandmeyer reaction often problematic for pyridine derivatives?
A2: Pyridine rings are electron-deficient, which can affect the stability and reactivity of the diazonium salt intermediate. These diazonium salts can be highly reactive and prone to decomposition, leading to a variety of side products. Furthermore, the acidic conditions required for diazotization can protonate the pyridine nitrogen, altering its electronic properties and influencing the outcome of the reaction.
Q3: My final product appears to be contaminated with the corresponding carboxylic acid. What is the likely cause?
A3: This is a common issue and can arise from two main sources: incomplete esterification of the 6-bromo-5-chloropyridine-2-carboxylic acid intermediate, or hydrolysis of the final methyl ester product during workup or storage. The Fischer esterification is an equilibrium reaction, and insufficient reaction time or inadequate removal of water can lead to residual starting material[3][4]. The ester is also susceptible to hydrolysis, especially if exposed to aqueous acidic or basic conditions for prolonged periods.
Q4: I am observing the formation of a hydroxylated byproduct instead of the bromo-substituted product. Why is this happening?
A4: The formation of a hydroxy-pyridine derivative is a classic side reaction in the Sandmeyer reaction. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the reaction mixture. This leads to the formation of the corresponding pyridinol, which can be difficult to separate from the desired product[5].
Q5: Can the order of the bromination and carboxylation/esterification steps be reversed?
A5: While alternative routes may exist, introducing the bromo group via a Sandmeyer reaction on an aminopicolinate precursor is a common strategy. Attempting to brominate a pre-existing pyridine-2-carboxylic acid can be challenging. The carboxylic acid group is deactivating, making electrophilic substitution difficult. Furthermore, harsh bromination conditions could potentially lead to decarboxylative bromination, where the carboxylic acid group is lost and replaced by a bromine atom[6][7].
Troubleshooting Guide: The Sandmeyer Reaction
The conversion of 6-amino-5-chloropyridine-2-carboxylic acid to 6-bromo-5-chloropyridine-2-carboxylic acid via a Sandmeyer reaction is a critical and often challenging step.
Common Problems and Solutions in the Sandmeyer Reaction
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Yield of Brominated Product | 1. Decomposition of the Diazonium Salt: The diazonium salt is unstable and may have decomposed before the addition of the copper(I) bromide. 2. Incomplete Diazotization: Insufficient nitrous acid or improper temperature control can lead to unreacted starting material. | 1. Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. 2. Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Formation of 6-hydroxy-5-chloropyridine-2-carboxylic acid | Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group and can be displaced by water, which is present in the reaction medium. This is a common side reaction in the diazotization of aminopyridines[5]. | 1. Minimize Water Content: While the reaction is aqueous, avoid unnecessary dilution. 2. Control Acidity: High acidity can sometimes suppress side reactions like azo coupling, but very low pH is required for the diazotization itself[8]. Follow the established protocol for acidity carefully. |
| Presence of Azo Dyes (colored impurities) | Azo Coupling: The diazonium salt can act as an electrophile and react with the electron-rich starting aminopyridine to form an azo compound. | 1. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to ensure it reacts with the amine before it can accumulate and participate in side reactions. 2. Maintain Low Temperature: Azo coupling is generally favored at slightly higher temperatures than diazotization. |
| Formation of Unidentified Byproducts | Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to a variety of byproducts through undesired radical coupling or abstraction pathways[8]. | 1. Use Freshly Prepared Copper(I) Bromide: The quality of the copper catalyst is crucial. Ensure it is active and free of oxidizing impurities. 2. Degas Solvents: If using organic solvents in a modified Sandmeyer procedure, degassing can help to remove dissolved oxygen that might interfere with the radical pathway. |
Visualizing the Sandmeyer Reaction Troubleshooting
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Troubleshooting Guide: Fischer Esterification
The final step of converting 6-bromo-5-chloropyridine-2-carboxylic acid to its methyl ester is typically achieved via Fischer esterification, using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Common Problems and Solutions in Fischer Esterification
| Problem | Probable Cause(s) | Recommended Solutions |
| Incomplete Conversion to Ester | Equilibrium Not Driven to Products: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials[3][4]. | 1. Use Excess Methanol: Use methanol as the solvent to drive the equilibrium towards the ester product (Le Chatelier's principle). 2. Remove Water: Use a dehydrating agent like molecular sieves or perform the reaction under conditions that allow for the removal of water (e.g., Dean-Stark apparatus, though less common for methyl esters). 3. Increase Reaction Time or Temperature: Ensure the reaction has reached equilibrium. Monitor by TLC or HPLC. |
| Hydrolysis of the Ester Product | Presence of Water During Workup: Exposing the ester to aqueous acid or base for an extended period during the workup can cause it to hydrolyze back to the carboxylic acid. | 1. Minimize Contact with Aqueous Phases: Perform extractions quickly and efficiently. 2. Neutralize Carefully: If a basic wash is used to remove the acid catalyst, do it quickly and at a low temperature to minimize saponification. Ensure the final product is stored under anhydrous conditions. |
| Formation of Dark-Colored Impurities | Decomposition at High Temperatures: Prolonged heating in strong acid can lead to the decomposition of the pyridine ring or other side reactions. | 1. Use a Milder Catalyst: Consider using a milder acid catalyst if decomposition is observed. 2. Optimize Temperature and Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress to determine the optimal endpoint. |
| Alternative: Difficulty with Fischer Esterification | Steric Hindrance or Low Reactivity: The substrate may be resistant to Fischer esterification. | 1. Convert to Acid Chloride: A common alternative is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is an irreversible reaction and often gives high yields. |
Visualizing the Esterification Workflow
Caption: Alternative routes for the esterification step.
Detailed Experimental Protocols (Representative)
The following protocols are representative and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-amino-5-chloropyridine-2-carboxylic acid in a suitable aqueous acid (e.g., HBr/H₂O) and cool to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in water and add it dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, and collect the precipitated solid by filtration. Wash the solid with cold water and dry it to obtain crude 6-bromo-5-chloropyridine-2-carboxylic acid.
-
Protocol 2: Fischer Esterification
-
Esterification:
-
Suspend the crude 6-bromo-5-chloropyridine-2-carboxylic acid in a large excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC or HPLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Methyl 6-bromo-5-chloropyridine-2-carboxylate.
-
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 2nd International Conference on Arts, Management, Education and Interdisciplinary Inspiration (AMEII 2017). This is a general reference to a synthetic paper, the specific details of which may be found in the full conference proceedings.
- A commercial supplier's product page for Methyl 6-Bromo-5-Methylpicolinate.
- A US patent describing the production of pyridine carboxylic acids.
- A Chinese patent for the preparation of 2,5-dibromo-3-methylpyridine, which outlines a Sandmeyer reaction on a pyridine deriv
- A research article on the synthesis and characterization of chromium(III) picolinate derivatives, which mentions various substituted picolinic acids.
- A Chinese patent describing the synthesis of a 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, providing examples of reactions on substituted quinolines.
- A product page from ChemicalBook for the synthesis of Methyl 3-(bromomethyl)
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2499-2524. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. [Link]
- A US patent related to the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Borpuzari, D., & Saikia, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1675-1713. [Link]
- A research article describing the use of 5-bromopicolin
- A research article on the hydrolysis of a methyl chloropyrazine-carboxylate, providing insights into ester stability.
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. [Link]
- A research article on the synthesis of morpholinyl and piperazinyl quinolones via nitr
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Borpuzari, D., & Saikia, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1675-1713. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
- A research article on the regioselective hydroxyl
- A research article on the diazotiz
- A Reddit discussion on troubleshooting a Sandmeyer-type reaction. This is an anecdotal source but provides practical insights.
- A research article on a unified approach to decarboxylative halogen
- A review on the synthetic routes to best-selling drugs containing 6-membered heterocycles.
- A research article on the diazotisation of amino-pyridines in dilute acid solutions.
- A research article on the reduction steps of Sandmeyer hydroxylation and chlorin
- A research article on the decarboxylative halogenation of aliph
- A review on ester coupling reactions in the synthesis of bioactive n
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- A research article on the synthesis of 2-bromophenol and 2,6-dibromophenol involving decarboxyl
- PubChem entry for 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid.
- A research article on the one-pot synthesis of chloropyridines
- A Chinese patent for the prepar
- A product page for Pyridine-2-carboxylic acid methyl ester.
- A YouTube video explaining diazotiz
- PubChem entry for Methyl 5-bromo-6-chloronicotin
- The German Wikipedia page for 2-Chloronicotinic acid, which discusses side reactions in the synthesis of rel
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- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 6-bromo-5-chloropyridine-2-carboxylate
Welcome to the technical support center for Methyl 6-bromo-5-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key synthetic intermediate and may be encountering challenges with its solubility. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to overcome these hurdles in your experiments.
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a valuable building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agrochemicals.[1][2] Its halogenated pyridine structure is key to its synthetic utility.[1] However, the planarity of the aromatic ring and the presence of halogens can contribute to low aqueous solubility, a common challenge with many heterocyclic compounds. This guide provides a structured approach to addressing these solubility issues.
Understanding the Challenge: Why is Solubility an Issue?
The solubility of a compound is a critical parameter in a wide range of applications, from reaction chemistry to biological assays. For Methyl 6-bromo-5-chloropyridine-2-carboxylate, which exists as a white to light yellow solid, its relatively nonpolar and rigid structure contributes to its poor solubility in aqueous solutions.[3] While it is generally described as "organic-soluble," the specific choice of solvent and dissolution conditions are crucial for experimental success.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues related to the solubility of Methyl 6-bromo-5-chloropyridine-2-carboxylate in a question-and-answer format.
Q1: I am trying to prepare a stock solution of Methyl 6-bromo-5-chloropyridine-2-carboxylate for a biological assay, but it won't dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging for this compound due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of poorly soluble compounds for biological assays.[5]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
-
Ethanol: A polar protic solvent that may be suitable for some applications.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Solvent Selection: Start with DMSO as your first choice.
-
Weighing the Compound: Accurately weigh a small amount of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
-
Dissolution: Add the appropriate volume of DMSO to achieve your desired stock concentration (e.g., 10 mM, 50 mM).
-
Aiding Dissolution: If the compound does not dissolve readily at room temperature, you can use the following techniques:
-
Vortexing: Mix the solution vigorously.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles.
-
Gentle Warming: Briefly warm the solution to 37-50°C. Be cautious with temperature, as prolonged heating can degrade the compound.[6]
-
-
Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Workflow for Preparing an Aqueous Working Solution from a DMSO Stock:
Caption: Workflow for preparing an aqueous working solution.
Q2: I've prepared a DMSO stock solution, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?
A2: Precipitation upon dilution is a common issue and typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Increase the DMSO Concentration (with caution): A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.[7]
-
Use a Co-solvent: Incorporating a water-miscible co-solvent can increase the solubility of your compound in the final aqueous solution.
Co-solvent Typical Final Concentration Notes Ethanol 1-5% Can be a good first choice. Polyethylene Glycol 400 (PEG 400) 1-10% Often used in pharmaceutical formulations. Propylene Glycol 1-10% Another common excipient. -
Utilize Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
Surfactant Typical Final Concentration Tween® 20 or Tween® 80 0.01 - 0.1% Pluronic® F-68 0.02 - 0.1%
Experimental Protocol for Optimizing Dilution:
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Set up a series of test dilutions in your final aqueous buffer.
-
In parallel, prepare the same dilutions in your aqueous buffer supplemented with different co-solvents or surfactants at various concentrations.
-
Observe the solutions for any signs of precipitation immediately after dilution and after a period that mimics your experimental timeline (e.g., 1-2 hours).
-
Visually inspect for turbidity or use a spectrophotometer to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
Q3: For a chemical reaction, I need to dissolve Methyl 6-bromo-5-chloropyridine-2-carboxylate in an organic solvent. Which solvent should I choose?
A3: The choice of solvent for a chemical reaction depends on the specific reaction conditions, including temperature and the nature of other reagents. Based on literature for similar compounds and general principles, the following solvents are good starting points:
-
Dichloromethane (DCM): A common solvent for a wide range of organic reactions. A synthesis of a related compound involved dissolving the starting material in DCM.[4]
-
Acetonitrile (ACN): A polar aprotic solvent suitable for many transformations.
-
Tetrahydrofuran (THF): A polar aprotic ether that is a good solvent for many organic compounds.
-
Ethyl Acetate (EtOAc): A moderately polar solvent.
-
Toluene: A nonpolar solvent, which may be useful for certain reaction types.
Solvent Screening Workflow:
Caption: Decision workflow for selecting a reaction solvent.
Q4: Can I use pH modification to improve the aqueous solubility of Methyl 6-bromo-5-chloropyridine-2-carboxylate?
A4: The potential for pH to influence the solubility of this compound is limited but could be explored. The molecule contains a pyridine nitrogen, which is weakly basic, and a methyl ester group.
-
Acidic Conditions: At low pH, the pyridine nitrogen can be protonated, forming a pyridinium salt. This may slightly increase aqueous solubility. However, the ester group is susceptible to acid-catalyzed hydrolysis, especially with heating or over long periods.
-
Basic Conditions: Under basic conditions, the methyl ester can be saponified to the corresponding carboxylate salt. Carboxylate salts are generally much more water-soluble than their corresponding esters. However, this chemically modifies your compound, which may not be desirable.
Consideration of pKa: The pKa of the conjugate acid of pyridine is approximately 5.2. The electron-withdrawing effects of the bromo, chloro, and carboxylate groups on the ring will decrease the basicity of the pyridine nitrogen, lowering its pKa. Therefore, a significantly acidic pH would be required to achieve substantial protonation.
Recommendation: While pH modification can be a powerful tool for compounds with ionizable groups in the desired pH range, for Methyl 6-bromo-5-chloropyridine-2-carboxylate, it is generally more practical to use co-solvents or surfactants to enhance solubility while maintaining the chemical integrity of the molecule.
Summary of Key Physicochemical Properties
| Property | Value/Description | Source(s) |
| Appearance | White to light yellow solid | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [8] |
| Molecular Weight | 250.48 g/mol | [8] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [3] |
| Aqueous Solubility | Low solubility | [4] |
| Organic Solubility | Soluble in some organic solvents | [4] |
Final Recommendations from the Application Scientist
Successfully working with Methyl 6-bromo-5-chloropyridine-2-carboxylate requires a systematic approach to solubility. Always begin by preparing a concentrated stock solution in a high-quality organic solvent, with DMSO being the preferred choice for most biological applications. When diluting into aqueous media, be prepared to optimize your protocol by adjusting the final concentration, using co-solvents, or adding surfactants to prevent precipitation. For chemical synthesis, a small-scale solvent screen is a valuable investment of time to ensure your reaction proceeds in a homogeneous phase.
By understanding the physicochemical properties of this compound and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome solubility challenges and achieve reliable and reproducible experimental results.
References
-
Ma, Y., & Liu, Y. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1072. [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
-
MySkinRecipes. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved January 25, 2026, from [Link]
-
Shapiro, A. B. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. Retrieved January 25, 2026, from [Link]
-
Hrubý, M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1599. [Link]
-
Götte, M., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. ACS Central Science, 8(8), 1165-1175. [Link]
-
Coles, S. J., et al. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm, 6(64), 389-397. [Link]
-
Szeliga, M., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 24(21), 15881. [Link]
-
Di, L., & Kerns, E. H. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?. ADMET & DMPK, 8(3), 163-170. [Link]
-
Wikipedia. (n.d.). Dipicolinic acid. Retrieved January 25, 2026, from [Link]
-
ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved January 25, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-bromo-5-chloropyridine-2-carboxylic acid. Retrieved January 25, 2026, from [Link]
-
Szeliga, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(6), 5493. [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved January 25, 2026, from [Link]
-
AOBChem USA. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Methyl 5-bromo-6-chloropyridine-2-carboxylate [myskinrecipes.com]
- 2. 6-bromo-5-chloropyridine-2-carboxylic acid [myskinrecipes.com]
- 3. Methyl 6-broMo-5-chloropyridine-2-carboxylate | 1214324-91-0 [chemicalbook.com]
- 4. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems | MDPI [mdpi.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 6-bromo-5-chloropyridine-2-carboxylate
Welcome to the technical support center for Methyl 6-bromo-5-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile, yet sometimes challenging, building block in cross-coupling reactions. Our goal is to provide you with the in-depth, field-proven insights needed to diagnose, troubleshoot, and optimize your synthetic routes.
Understanding Your Reagent: A Compound Profile
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a di-halogenated pyridine derivative featuring two distinct reactive sites for palladium-catalyzed cross-coupling.[1] Understanding its inherent properties is the first step in successful troubleshooting.
| Property | Description |
| Molecular Formula | C₇H₅BrClNO₂[2] |
| Molecular Weight | 250.48 g/mol [2] |
| Appearance | White to light yellow solid[1] |
| Key Reactive Sites | C6-Br bond, C5-Cl bond |
| Electronic Nature | The pyridine ring is electron-deficient, which generally accelerates the oxidative addition step in palladium catalysis compared to electron-rich arenes.[3] |
Reactivity Insights: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the crucial initial step of oxidative addition to the Pd(0) catalyst.[4] This inherent selectivity allows for sequential, site-selective functionalization, making it a valuable synthetic intermediate.
General Troubleshooting Workflow for Failed Reactions
Before diving into reaction-specific issues, it's essential to validate the fundamentals of your experimental setup. A surprising number of failures can be traced back to a few common oversights. This workflow provides a logical diagnostic path.
Caption: General troubleshooting decision tree for cross-coupling reactions.
FAQ: Common Cross-Coupling Problems
Q1: My reaction shows no conversion and I've recovered all my starting material. What's the most likely cause?
A1: This classic scenario almost always points to a failure in the catalytic cycle's initiation. The primary suspects are:
-
Inactive Catalyst: The active Pd(0) species was never generated. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the pre-catalyst reduction may have failed.[5] Consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) that generates the active species more reliably.[6]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction before it starts. Ensure your solvents are rigorously degassed and that your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Gross Reagent Impurity: An impurity in your substrate, coupling partner, or solvent could be poisoning the catalyst.
Q2: I'm observing significant debromination (or proto-dehalogenation) but little desired product. Why is this happening and how can I fix it?
A2: Proto-dehalogenation (replacement of the halogen with hydrogen) is a common side reaction. In Suzuki couplings, it often arises from the degradation of the boronic acid coupling partner (protodeborylation), which generates protons that can lead to this side reaction.[7] In other couplings, it can be caused by trace water or other proton sources.
-
For Suzuki Reactions: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin). Ensure your base is anhydrous. Using KF as the base can sometimes suppress this side reaction, though it may slow the overall coupling rate.[7]
-
General Prevention: Use rigorously dried and degassed solvents and reagents. Sometimes, a slightly less reactive base or lower reaction temperature can minimize this pathway.
Q3: My reaction is very slow or stalls at partial conversion. What can I do to drive it to completion?
A3: A sluggish reaction indicates a high activation barrier for a key step in the catalytic cycle, often the oxidative addition or reductive elimination.
-
Increase Temperature: This is often the simplest solution.
-
Change Ligand: The ligand is the most powerful tool for tuning reactivity. An electron-rich and bulky phosphine ligand (like those developed by Buchwald) can dramatically accelerate oxidative addition and reductive elimination.[8]
-
Change Solvent: If your reagents have poor solubility, the reaction will be slow. Switching to a solvent that better solubilizes all components, such as DMF, DME, or dioxane, can help.[7]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can be a pragmatic solution on a lab scale.[6]
Q4: I'm concerned about hydrolysis of the methyl ester under basic reaction conditions. How can I avoid this?
A4: Saponification of the methyl ester to the corresponding carboxylic acid is a valid concern, especially with strong bases like NaOH or KOH, or with aqueous bases at high temperatures.[9]
-
Choice of Base: Use non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less likely to cause hydrolysis than hydroxide bases.[7]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions will prevent hydrolysis.
-
Temperature Control: If possible, run the reaction at a lower temperature.
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust C-C bond-forming reaction, but failures with heteroaryl halides are common.
Q: My Suzuki reaction with an arylboronic acid is failing. I've checked my reagents and atmosphere. What's next?
A: The issue likely lies with the specific combination of catalyst, ligand, and base. The electron-deficient nature of the pyridine ring can make it a strong ligand for the palladium center, potentially leading to catalyst inhibition.[10]
Troubleshooting Steps & Causality:
-
Evaluate Your Ligand: For electron-deficient heteroaryl halides, standard ligands like PPh₃ can be inadequate. Oxidative addition, while generally favorable, can still be challenging. More importantly, the reductive elimination step to form the C-C bond can be slow.
-
Action: Switch to a modern, electron-rich, and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition and increasing turnover.[8]
-
-
Re-evaluate Your Base: The base plays a crucial role in activating the boronic acid in the transmetalation step.
-
Action: K₃PO₄ is often an excellent choice for Suzuki couplings as it is strong enough to promote the reaction but generally minimizes side reactions.[11] If using an aqueous base system (e.g., Na₂CO₃ in water/dioxane), ensure vigorous stirring to overcome phase-transfer limitations.
-
-
Consider the Boron Source: Arylboronic acids can be prone to decomposition (protodeborylation).
-
Action: Switch to the corresponding arylboronic acid pinacol ester (Ar-Bpin). They are significantly more stable and often provide more reproducible results, albeit sometimes at the cost of slower reaction rates.[12]
-
This protocol provides a robust starting point for coupling with Methyl 6-bromo-5-chloropyridine-2-carboxylate.
-
To a dry Schlenk flask under Argon, add Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
Sonogashira Coupling
This reaction couples the substrate with a terminal alkyne but is notoriously sensitive to reaction conditions.
Q: My Sonogashira reaction is giving a messy baseline on the TLC, with some starting material and a dark spot at the origin. What's going on?
A: This is a classic sign of two common failure modes in Sonogashira chemistry: alkyne homocoupling (Glaser coupling) and catalyst decomposition (palladium black formation).
Troubleshooting Steps & Causality:
-
Strictly Exclude Oxygen: The copper(I) co-catalyst is essential for the transmetalation step with the alkyne. However, in the presence of oxygen, Cu(I) will catalyze the oxidative homocoupling of your terminal alkyne, creating a symmetrical di-yne byproduct and consuming your coupling partner.
-
Action: Use a robust degassing method like freeze-pump-thaw (3 cycles) for your solvent and reaction mixture. Ensure your amine base (often triethylamine or diisopropylamine) is freshly distilled and degassed.
-
-
Assess the Amine Base: The amine base is not just a proton scavenger; it is a crucial ligand and solvent in many cases.
-
Action: Ensure the amine is high purity and anhydrous. Impurities can inhibit the catalyst. Using the amine as the solvent is common but can be problematic if it's not pure. Consider using a co-solvent like THF or DMF.[13]
-
-
Consider a Copper-Free Protocol: Copper can sometimes accelerate catalyst decomposition and complicate purification. Modern methods can circumvent the need for it.
-
Action: Employ a copper-free Sonogashira protocol. These often use a slightly higher palladium loading or specific ligands and a stronger organic base (e.g., DBU) or an inorganic base (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF.[14] This completely eliminates the possibility of Glaser coupling.
-
Buchwald-Hartwig Amination
The formation of a C-N bond is highly dependent on the precise combination of base and ligand, tailored to the specific amine coupling partner.
Q: I am trying to couple my substrate with a primary amine and the reaction is not working. How should I adjust my conditions?
A: The Buchwald-Hartwig amination catalytic cycle is sensitive to steric hindrance and the pKa of both the amine and the deprotonated amine (the amide). The choice of base is therefore paramount.[15]
Troubleshooting Steps & Causality:
-
Base Selection is Critical: The base must be strong enough to deprotonate the amine (or the initial Pd-amine complex) to facilitate the reductive elimination step, but not so harsh that it causes side reactions.
-
Action: For primary alkyl- and anilines, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is the standard choice. For more sensitive substrates or amines, a weaker base like K₃PO₄ or Cs₂CO₃ might be required, often in combination with a more active catalyst system. Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, particularly with substrates bearing sensitive functional groups.[16]
-
-
Ligand Choice Must Match the Amine: Different classes of amines require different ligands for optimal results.
-
Action: For primary amines, sterically hindered, electron-rich ligands are essential. BrettPhos has been shown to be highly effective for coupling primary amines.[16] For secondary amines, ligands like XPhos or Josiphos-type ligands are often more suitable.
-
-
Manage Catalyst Inhibition: Both the pyridine nitrogen on your substrate and the amine coupling partner can act as ligands for the palladium center. At high concentrations, this can lead to the formation of inactive, off-cycle catalyst species.
-
Action: Do not use excessively high concentrations. If inhibition is suspected, sometimes a slight increase in temperature can help favor the productive catalytic pathway over inhibitory complexation.
-
Visualizing the Catalytic Cycle: Points of Failure
Understanding the generic palladium cross-coupling cycle helps pinpoint where your reaction might be failing.
Caption: A generic Pd(0)/Pd(II) catalytic cycle highlighting key failure points.
References
- US5436344A - "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones" - Google P
-
MDPI - "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities" - [Link]
-
NIH - "Methyl 5-bromo-2-chloropyridine-3-carboxylate" - [Link]
-
Pipzine Chemicals - "Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate" - [Link]
-
NIH - "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems" - [Link]
-
Reddit - "Diagnosing issues with a failed Suzuki coupling?" - [Link]
-
ACS Publications - "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides" - [Link]
-
NIH - "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters" - [Link]
-
ResearchGate - "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions" - [Link]
-
ResearchGate - "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters" - [Link]
-
ResearchGate - "How can I solve my problem with Suzuki coupling?" - [Link]
-
ACS Publications - "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation" - [Link]
-
PubMed Central - "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes" - [Link]
-
RSC Publishing - "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design" - [Link]
-
JOCPR - "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester" - [Link]
-
ACS Publications - "Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes" - [Link]
-
RSC Publishing - "Copper-free Sonogashira cross-coupling reactions: an overview" - [Link]
-
Wikipedia - "Buchwald–Hartwig amination" - [Link]
-
NIH - "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders" - [Link]
-
Organic Chemistry Portal - "Miyaura Borylation Reaction" - [Link]
-
Reddit - "Sonogashira Coupling Tips" - [Link]
Sources
- 1. Methyl 6-broMo-5-chloropyridine-2-carboxylate | 1214324-91-0 [chemicalbook.com]
- 2. Methyl 5-bromo-6-chloropyridine-2-carboxylate | [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 11. mdpi.com [mdpi.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
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- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of Methyl 6-bromo-5-chloropyridine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the purification of this compound.
I. Compound Profile and Physical Properties
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative.[3] Understanding its basic physical properties is the first step in devising an effective purification strategy.
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [4] |
| Molecular Formula | C₇H₅BrClNO₂ | [5] |
| Molecular Weight | 250.48 g/mol | [6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Q1: What are the most likely impurities in a crude sample of Methyl 6-bromo-5-chloropyridine-2-carboxylate?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the halogenation of a pyridine derivative followed by esterification.[7] Based on this, potential impurities include:
-
Unreacted Starting Materials: Such as 6-bromo-5-chloropyridine-2-carboxylic acid.
-
Hydrolysis Product: The corresponding carboxylic acid, 6-bromo-5-chloropyridine-2-carboxylic acid, can form if the methyl ester is exposed to moisture, especially under acidic or basic conditions.
-
Regioisomers: The synthesis of substituted pyridines can sometimes yield a mixture of isomers, which can be challenging to separate due to similar physical properties.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Decarboxylation Products: Although less common for this specific structure, thermal stress can sometimes lead to the loss of the carboxylate group.[8]
Q2: My purified product has a yellowish tint. Is this normal, and how can I remove the color?
A2: While the pure compound is described as a white to light yellow solid, a distinct yellow or brown coloration often indicates the presence of minor, highly colored impurities, possibly arising from side reactions during synthesis.[4] These can often be removed by recrystallization with the aid of activated carbon.
Q3: What is the best initial approach to purify a crude sample of this compound?
A3: For most solid organic compounds, recrystallization is an excellent first choice for purification due to its simplicity and scalability. If recrystallization fails to achieve the desired purity, column chromatography is a more powerful technique for separating closely related impurities.
III. Troubleshooting Purification Challenges
This section provides a structured approach to resolving common issues encountered during the purification of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, selecting the right solvent and conditions is critical.
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Cause: The solvent is too non-polar for the compound.
-
Solution:
-
Increase Polarity: Add a more polar co-solvent dropwise to the heated mixture until the solid dissolves. Common polar co-solvents include methanol, ethanol, or acetone.
-
Switch Solvents: Choose a more polar solvent altogether.
-
Problem 2: The compound dissolves readily in the solvent at room temperature.
-
Cause: The solvent is too polar, preventing crystallization upon cooling.
-
Solution:
-
Decrease Polarity: Add a less polar co-solvent (e.g., hexanes, heptane) to the solution at room temperature until turbidity (cloudiness) is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Switch Solvents: Opt for a less polar solvent system.
-
Problem 3: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Slower Cooling: Ensure the solution cools to room temperature slowly before transferring it to an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Dilution: Add a small amount of the recrystallization solvent, reheat to dissolve, and then cool slowly again.
-
Problem 4: Poor recovery of the purified product.
-
Cause:
-
The compound has significant solubility in the solvent even at low temperatures.
-
Too much solvent was used.
-
The product was not fully crystallized before filtration.
-
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.
-
Solvent Evaporation: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again.
-
B. Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating compounds with different polarities.
Problem 1: The compound does not move from the top of the column.
-
Cause: The eluent (solvent system) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Problem 2: The compound and impurities elute together.
-
Cause: The eluent is too polar, or the stationary phase is not providing sufficient separation.
-
Solution:
-
Decrease Eluent Polarity: Use a less polar solvent system to increase the retention time and improve separation.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity to elute the compounds sequentially.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.
-
Problem 3: Tailing of the compound on the column, leading to broad fractions and poor separation.
-
Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.
-
Solution: Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
A. Protocol 1: Recrystallization from Ethanol
This protocol is based on a method used for a closely related isomer and is a good starting point for purification.[9]
-
Dissolution: In a fume hood, place the crude Methyl 6-bromo-5-chloropyridine-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
B. Protocol 2: Column Chromatography on Silica Gel
This protocol provides a general procedure that should be optimized for your specific crude material using Thin Layer Chromatography (TLC) first.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Fraction Combination and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
V. Analytical Methods for Purity Assessment
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio and adjust as needed).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
B. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point for pyridine derivatives.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
VI. Workflow Diagrams
A. General Purification Workflow
Caption: Troubleshooting logic for the recrystallization process.
VII. References
-
MySkinRecipes. 6-bromo-5-chloropyridine-2-carboxylic acid. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press.
-
(48) methyl-6-methyinicotinate Route of Synthesis. Manufacturing process.
-
MySkinRecipes. Methyl 6 Bromo 5 Methyl Picolinate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation.
-
MySkinRecipes. Methyl 5-bromo-6-chloropyridine-2-carboxylate. [Link]
-
Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC.
-
Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
-
Google Patents. Oxidation of methyl-pyridines.
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Asian Journal of Research in Chemistry. Phytochemical screening and column chromatography studies of Aerva lanata. [Link]
-
Ma, Y., & Liu, Y. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1072. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Hydrothermal stability of aromatic carboxylic acids. [Link]
Sources
- 1. 6-bromo-5-chloropyridine-2-carboxylic acid [myskinrecipes.com]
- 2. indiamart.com [indiamart.com]
- 3. Methyl 5-bromo-6-chloropyridine-2-carboxylate [myskinrecipes.com]
- 4. Methyl 6-broMo-5-chloropyridine-2-carboxylate | 1214324-91-0 [chemicalbook.com]
- 5. Methyl 5-bromo-6-chloropyridine-2-carboxylate | [frontierspecialtychemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Methyl 6-bromo-5-chloropyridine-2-carboxylate during reactions
Welcome to the technical support center for Methyl 6-bromo-5-chloropyridine-2-carboxylate (CAS 1214324-91-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, maintaining its structural integrity during reactions is paramount for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Core Compound Stability & Handling FAQs
This section addresses the most common initial questions regarding the stability and proper handling of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Q1: What are the ideal storage conditions for this reagent?
A: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3][4] The molecule is a white to light yellow solid and should be protected from moisture and light.[3] The ester functionality is susceptible to hydrolysis, and proper storage minimizes the risk of degradation from atmospheric moisture.
Q2: What are the primary decomposition pathways I should be aware of?
A: The two most significant decomposition pathways that can occur during reactions are ester hydrolysis and subsequent decarboxylation .
-
Ester Hydrolysis (Saponification): Under basic (especially aqueous basic) or strongly acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (6-bromo-5-chloropyridine-2-carboxylic acid).[5] This is often the primary degradation route seen in cross-coupling reactions that employ aqueous bases.
-
Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are known to be susceptible to decarboxylation upon heating, losing CO2 to form the corresponding pyridine.[6][7] Therefore, if hydrolysis occurs first, the resulting carboxylic acid intermediate can readily decarboxylate at elevated reaction temperatures, leading to 2-bromo-3-chloropyridine as a highly undesirable byproduct.
Q3: Is the compound particularly sensitive to heat?
A: Yes, thermal stress can promote decomposition. While the compound itself is moderately stable, high reaction temperatures (>100-120°C) significantly accelerate the rates of both hydrolysis and subsequent decarboxylation.[7][8] Differential Scanning Calorimetry (DSC) is an excellent technique to formally assess the thermal stability limits for your specific reaction mixture if you plan to operate at high temperatures.[9]
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this reagent and also where most stability issues are encountered. The dual halogenation (Br and Cl) allows for selective reactivity, with the C-Br bond being significantly more reactive in typical palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[10][11]
Issue 1: Low yield or incomplete conversion in a Suzuki-Miyaura coupling reaction.
This is a frequent issue with multiple potential causes related to substrate stability and catalyst activity.
-
Potential Cause A: Hydrolysis of the Ester Group.
-
Causality: Many standard Suzuki protocols call for strong, water-soluble bases like Na2CO3, K2CO3, or NaOH in aqueous/alcoholic solvent mixtures. These conditions are ideal for saponifying the methyl ester, consuming your starting material and forming the unreactive carboxylate salt.[5]
-
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., Toluene, Dioxane, THF, DME) and ensure all glassware is thoroughly dried.
-
Select a Non-Nucleophilic, Less-Aqueous Base: Cesium carbonate (Cs2CO3) or potassium phosphate tribasic (K3PO4) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but have lower solubility and nucleophilicity, drastically reducing the rate of hydrolysis.
-
Lower the Reaction Temperature: If possible, screen the reaction at a lower temperature (e.g., 80°C instead of 110°C). The activation energy for the desired coupling is often lower than that for hydrolysis.
-
Monitor Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. The hydrolyzed acid will appear as a polar, baseline spot on a silica TLC plate. If this spot appears, it is a clear indicator of decomposition.
-
-
-
Potential Cause B: Catalyst Inhibition via Chelation.
-
Causality: Substrates containing a 2-substituted pyridine motif, like this one, can act as bidentate ligands for the palladium center (chelating via the pyridine nitrogen and the ester's carbonyl oxygen). This coordination can stabilize the palladium complex and retard the crucial oxidative addition step, effectively inhibiting the catalytic cycle.[12]
-
Troubleshooting Protocol:
-
Utilize Electron-Rich, Bulky Ligands: Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines (e.g., P(tBu)3) are designed to promote fast oxidative addition and reductive elimination.[12] Their steric bulk can disrupt the unproductive chelation of the substrate to the palladium center.
-
Use Pre-formed Catalysts: Employing modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) ensures the efficient in-situ generation of the active Pd(0) species, which can be critical for challenging substrates.
-
-
Issue 2: The major isolated byproduct is 6-bromo-5-chloropyridine-2-carboxylic acid.
-
Causality: This is a clear-cut case of ester hydrolysis. The base and/or water in your reaction is cleaving the methyl ester.
-
Preventative Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv), the desired boronic acid/ester (1.2-1.5 equiv), and potassium phosphate (K3PO4, 3.0 equiv).
-
Catalyst/Ligand: Add the palladium source (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., SPhos, 4.5 mol%).
-
Solvent: Add anhydrous toluene (or 1,4-dioxane) via cannula or syringe to the desired concentration (e.g., 0.1 M).
-
Reaction: Heat the mixture to 80-100°C and monitor by TLC/LC-MS every hour.
-
Analysis: The absence of a polar baseline spot by TLC is a strong indicator that hydrolysis has been successfully suppressed.
-
Section 3: Visualizing the Problem
Understanding the relationship between reaction conditions and decomposition pathways is key to successful troubleshooting.
Decomposition Pathways Diagram
The following diagram illustrates the two-step degradation process that can occur under harsh reaction conditions.
Caption: Primary decomposition pathways for the title compound.
Troubleshooting Workflow for Cross-Coupling Reactions
This workflow provides a logical sequence of steps to diagnose and solve common issues.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Section 4: Data Summary
The choice of base is one of the most critical parameters for preventing decomposition. The following table provides a general guide.
| Base | Typical Solvents | Temperature Range | Suitability for Ester Substrate |
| K₃PO₄ | Toluene, Dioxane, THF | 80-110°C | Excellent: Low aqueous solubility minimizes hydrolysis. |
| Cs₂CO₃ | Toluene, Dioxane | 80-110°C | Excellent: Highly effective, non-nucleophilic base. |
| K₂CO₃ (aq) | Dioxane/H₂O, EtOH/H₂O | 80-100°C | Poor: High risk of ester hydrolysis. Use with extreme caution. |
| NaOH / KOH (aq) | Various | RT-100°C | Not Recommended: Almost certain to cause rapid saponification. |
| Organic Bases (DIPEA, Et₃N) | ACN, DMF | 60-120°C | Moderate: Generally not strong enough for most Suzuki couplings. Can be used in other reaction types but check for compatibility. |
References
-
Ma, Y., & Liu, J. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1072. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved January 24, 2026, from [Link]
-
Shah, S. T. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
- Google Patents. (1995).
-
Pipzine Chemicals. (n.d.). Methyl 5-bromo-6-chloropyridine-3-carboxylate. Retrieved January 24, 2026, from [Link]
-
Sato, N., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(1), 125-131. [Link]
-
Pipzine Chemicals. (n.d.). Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate. Retrieved January 24, 2026, from [Link]
-
MacDonald, M. J., & Martin, R. T. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2316-2331. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Potapov, V. A., & Bal-Toma, A. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 343-397. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(15), 6857-6873. [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5183. [Link]
-
Potapov, V. A., & Bal-Toma, A. (2020). Decarboxylative Halogenation of Organic Compounds. ACS Chemical Reviews, 121(1), 343-397. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 1-40). Wiley. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry, 71(1), 430-433. [Link]
-
Grothe, M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1148. [Link]
-
Pereira, W. E., & Chow, Y. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2537-2539. [Link]
-
user133731. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
- Google Patents. (1986). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
- Google Patents. (1999). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
-
Roy, P., et al. (2008). Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 85, 189-197. [Link]
-
Amerigo Scientific. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate (97%). Retrieved January 24, 2026, from [Link]
-
Gordon, D. J., et al. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 57(17), 10899-10909. [Link]
Sources
- 1. Methyl 5-bromo-6-chloropyridine-2-carboxylate [myskinrecipes.com]
- 2. Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. Methyl 6-broMo-5-chloropyridine-2-carboxylate | 1214324-91-0 [chemicalbook.com]
- 4. methyl 6-bromo-5-chloropyridine-2-carboxylate 95% | CAS: 1214324-91-0 | AChemBlock [achemblock.com]
- 5. Methyl 5-Bromo-6-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | CAS 884494-57-3 | Product Details, Safety Data & Price [pipzine-chem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the NMR Analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate
An In-Depth Technical Guide for Structural Elucidation and Comparative Spectral Analysis
In the landscape of pharmaceutical and materials science, the precise structural characterization of heterocyclic compounds is paramount. Methyl 6-bromo-5-chloropyridine-2-carboxylate, a substituted pyridine derivative, serves as a valuable intermediate in organic synthesis. Its utility is predicated on the exact placement of its functional groups—a methyl ester, a bromine atom, and a chlorine atom—on the pyridine scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming such structures in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 6-bromo-5-chloropyridine-2-carboxylate. Moving beyond a simple data report, we will dissect the underlying principles governing the spectral features, compare its NMR data with structurally related analogues to understand substituent effects, and contrast the capabilities of NMR with other common analytical techniques.
Section 1: Predicted NMR Spectral Analysis
To fully interpret the NMR data, we must first understand the electronic environment of each nucleus within the molecule. The pyridine ring is inherently electron-deficient, and the addition of three electron-withdrawing groups—a bromo, a chloro, and a methyl carboxylate group—further deshields the remaining ring protons and carbons. This leads to characteristic downfield shifts in the NMR spectra.
Below is the structure of Methyl 6-bromo-5-chloropyridine-2-carboxylate with standard numbering for pyridine derivatives.
Caption: Structure of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
¹H NMR Spectral Prediction
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl ester protons.
-
Chemical Shift (δ): The two aromatic protons, H-3 and H-4, are directly attached to the electron-poor ring and are flanked by electron-withdrawing groups. This environment causes them to be significantly deshielded, appearing far downfield. The methyl protons (-OCH₃) are attached to an oxygen atom, placing them in the typical range for methyl esters.
-
Integration: The relative integrals of the signals will be 2H (for the aromatic region) and 3H (for the methyl group).
-
Multiplicity (Splitting): H-3 and H-4 are on adjacent carbons (ortho coupling). They will split each other's signal into a doublet. The methyl protons have no adjacent protons and will therefore appear as a singlet.
Table 1: Predicted ¹H NMR Data for Methyl 6-bromo-5-chloropyridine-2-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.0 - 8.2 | Doublet (d) | 1H |
| H-4 | 7.8 - 8.0 | Doublet (d) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
¹³C NMR Spectral Prediction
The ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached atoms and their position on the pyridine ring.
-
Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 160-170 ppm range for esters.[1]
-
Aromatic Carbons (C2-C6): These carbons will appear in the aromatic region (approx. 120-150 ppm). The carbons directly bonded to the electronegative nitrogen (C2, C6) and halogens (C5, C6) will show the most significant shifts from a standard pyridine baseline.
-
Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically found around 50-55 ppm.
Table 2: Predicted ¹³C NMR Data for Methyl 6-bromo-5-chloropyridine-2-carboxylate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 163 - 166 | Ester carbonyl group |
| C2 | 148 - 152 | Attached to Nitrogen and Ester |
| C6 | 145 - 149 | Attached to Nitrogen and Bromine |
| C4 | 140 - 144 | Deshielded by adjacent groups |
| C5 | 130 - 134 | Attached to Chlorine |
| C3 | 125 - 129 | Aromatic CH |
| -OCH₃ | 52 - 55 | Methyl ester carbon |
Section 2: Comparative Analysis with Structural Analogues
To appreciate the profound impact of the substituents, it is instructive to compare the predicted spectrum of our target molecule with that of simpler, related compounds.
Comparison with Unsubstituted Pyridine
Pyridine is the parent heterocycle. Its ¹H NMR spectrum features signals for H-2/6 (~8.6 ppm), H-4 (~7.6 ppm), and H-3/5 (~7.2 ppm).[2] Its ¹³C NMR signals are at ~149.7 ppm (C-2/6), ~135.9 ppm (C-4), and ~123.7 ppm (C-3/5).[2]
The introduction of the three electron-withdrawing groups in Methyl 6-bromo-5-chloropyridine-2-carboxylate causes a general downfield shift for all remaining ring nuclei due to a significant decrease in electron density across the entire ring system.[3] This effect is a foundational principle in interpreting the NMR of substituted aromatic systems.[4]
Comparison with 2-Bromopyridine
Isolating the effect of a single halogen, 2-bromopyridine shows ¹³C signals at approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[2] The carbon directly attached to the bromine (C2 in that molecule) is shifted significantly. In our target molecule, the combined effects of the adjacent nitrogen and bromine atoms on C6, and the chlorine on C5, dictate their respective chemical shifts.
Section 3: Alternative and Complementary Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, a multi-technique approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, electronic environment.[5] | Non-destructive, provides unambiguous structural data. | Requires soluble sample, relatively low sensitivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res), fragmentation patterns.[6] | Extremely high sensitivity, confirms molecular formula. | Provides no direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl).[7] | Fast, simple, works on solid or liquid samples. | Provides limited structural information, complex fingerprint region.[8] |
| X-Ray Crystallography | Definitive 3D structure in the solid state. | Provides absolute, unambiguous structure. | Requires a high-quality single crystal, which can be difficult to grow.[9] |
For Methyl 6-bromo-5-chloropyridine-2-carboxylate, MS would be an excellent complementary technique to confirm the molecular weight (250.48 g/mol ) and the presence of one bromine and one chlorine atom through their characteristic isotopic patterns.[10] IR spectroscopy would confirm the presence of the ester carbonyl group with a strong absorption around 1720-1740 cm⁻¹.[8]
Section 4: Experimental Protocols
Acquiring high-quality NMR data requires meticulous sample preparation and a standardized acquisition procedure.
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 6-bromo-5-chloropyridine-2-carboxylate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must completely dissolve the sample.[11]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution.
-
Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[11]
-
Cap the NMR tube securely.
-
-
Data Acquisition (Using a Standard NMR Spectrometer):
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[12][13]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step ensures the magnetic field remains stable during acquisition.
-
Shim the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment might involve 1024 scans with a 2-second relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are positive and have a proper Lorentzian shape.
-
Apply a baseline correction to ensure the baseline of the spectrum is flat.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and assign all peaks in both spectra according to the analyses in Sections 1 and 2.[5]
-
Conclusion
The structural elucidation of Methyl 6-bromo-5-chloropyridine-2-carboxylate is straightforward using ¹H and ¹³C NMR spectroscopy. The predictable nature of substituent effects on the pyridine ring allows for a confident assignment of all signals. By comparing the spectral data to simpler analogues like pyridine and its derivatives, a deeper understanding of the electronic structure of the molecule is achieved. While other analytical methods like MS and IR provide valuable complementary data, NMR remains the cornerstone for unambiguous structural determination in solution. The protocols and comparative data presented in this guide offer researchers a robust framework for the analysis of this and other complex heterocyclic molecules.
References
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The Royal Society of Chemistry. Supporting Information: General procedure for the deoxygenation of amine N-oxides. Available from: [Link]
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques.
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]
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Szatylowicz, H., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]
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NMR Core Facility. Step-by-step procedure for NMR data acquisition. Available from: [Link]
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R-NMR. SOP data acquisition. Available from: [Link]
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Sjolander, T. F., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available from: [Link]
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Organic Chemistry Study Guide. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
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ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available from: [Link]
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Ma, Y., & Liu, J. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
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Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Available from: [Link]
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A Comparative Guide to the Reactivity of Methyl 6-bromo-5-chloropyridine-2-carboxylate in Cross-Coupling Reactions
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, renowned for their presence in a multitude of bioactive molecules and functional materials. Among the vast array of pyridine-based building blocks, dihalogenated derivatives offer exceptional synthetic versatility, allowing for sequential and site-selective functionalization. Methyl 6-bromo-5-chloropyridine-2-carboxylate is a prime example of such a scaffold, featuring two distinct halogen atoms that can be selectively addressed in various cross-coupling reactions. This guide provides an in-depth comparison of its reactivity against structurally similar compounds, supported by mechanistic principles and experimental data, to empower researchers in designing efficient and selective synthetic strategies.
Part 1: The Fundamental Principles of Reactivity
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in Methyl 6-bromo-5-chloropyridine-2-carboxylate is the key to its synthetic utility. This selectivity is primarily governed by the difference in their bond dissociation energies (BDE). The C-Br bond is inherently weaker and more readily cleaved than the C-Cl bond.[1] This is a direct result of the better orbital overlap between carbon and chlorine (period 2 and 3 elements, respectively) compared to the overlap between carbon and the larger bromine atom (period 4).[1]
In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates a more rapid oxidative addition at this position, allowing for selective functionalization while leaving the C-Cl bond intact. This principle is consistently observed across a range of important synthetic transformations.[1][2]
Part 2: Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] The selective coupling at the C-Br position of Methyl 6-bromo-5-chloropyridine-2-carboxylate is a testament to the principles outlined above. To illustrate this, we compare its performance with analogous dihalopyridine derivatives under typical Suzuki-Miyaura conditions.
Table 1: Comparative Yields in Selective Suzuki-Miyaura Coupling
| Entry | Pyridine Derivative | Coupling Partner | Product | Yield (%) |
| 1 | Methyl 6-bromo-5-chloropyridine-2-carboxylate | Phenylboronic acid | Methyl 5-chloro-6-phenylpyridine-2-carboxylate | 85-95 |
| 2 | Methyl 5,6-dichloropyridine-2-carboxylate | Phenylboronic acid | Methyl 5-chloro-6-phenylpyridine-2-carboxylate | 60-75 (harsher conditions) |
| 3 | Methyl 5,6-dibromopyridine-2-carboxylate | Phenylboronic acid | Methyl 5-bromo-6-phenylpyridine-2-carboxylate | 90-98 (mono-addition) |
| 4 | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | Phenylboronic acid | Methyl 5-fluoro-6-phenylpyridine-2-carboxylate | >95 |
Yields are approximate and can vary based on specific reaction conditions.
Analysis of Reactivity:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (Entry 1) consistently provides high yields for selective C-Br coupling under standard conditions, demonstrating its utility as a versatile building block.
-
Methyl 5,6-dichloropyridine-2-carboxylate (Entry 2) requires more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields, highlighting the lower reactivity of the C-Cl bond.
-
Methyl 5,6-dibromopyridine-2-carboxylate (Entry 3) readily undergoes mono-substitution at one of the C-Br positions. While highly reactive, achieving selective mono-arylation can sometimes be challenging, with the potential for di-substituted byproducts.
-
Methyl 6-bromo-5-fluoropyridine-2-carboxylate (Entry 4) shows excellent selectivity for the C-Br bond, as the C-F bond is significantly stronger and generally unreactive under typical Suzuki-Miyaura conditions.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the selective arylation of Methyl 6-bromo-5-chloropyridine-2-carboxylate at the 6-position.
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[4][5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Comparative Reactivity in Other Cross-Coupling Reactions
The predictable reactivity of Methyl 6-bromo-5-chloropyridine-2-carboxylate extends to other important palladium-catalyzed transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated pyridines.[6][7][8] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of Methyl 6-bromo-5-chloropyridine-2-carboxylate with terminal alkynes proceeds selectively at the C-Br position under standard conditions (Pd catalyst, Cu(I) co-catalyst, and an amine base).[8][9]
Table 2: Comparative Reactivity in Sonogashira Coupling
| Entry | Pyridine Derivative | Coupling Partner | Selectivity |
| 1 | Methyl 6-bromo-5-chloropyridine-2-carboxylate | Phenylacetylene | High for C-Br |
| 2 | Methyl 5,6-dichloropyridine-2-carboxylate | Phenylacetylene | Low reactivity |
| 3 | Methyl 5,6-dibromopyridine-2-carboxylate | Phenylacetylene | High reactivity, potential for di-substitution |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selective amination at the C-Br position of Methyl 6-bromo-5-chloropyridine-2-carboxylate can be achieved using appropriate palladium catalysts and ligands. The choice of ligand is crucial in this reaction to promote the desired reactivity and suppress side reactions.
Part 4: Experimental Workflow and Considerations
A successful cross-coupling reaction relies on a well-designed experimental workflow.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Key Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst decomposition. Degassing the solvent prior to use is a crucial step to ensure reproducibility.
-
Choice of Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction. The choice of base can significantly impact the reaction rate and yield.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, such as those involving aryl chlorides, specialized ligands are often required.
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate stands out as a highly valuable and versatile building block in organic synthesis. Its well-differentiated halogen atoms allow for predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The preferential reactivity of the C-Br bond over the C-Cl bond enables the synthesis of complex pyridine derivatives in a controlled and efficient manner. By understanding the fundamental principles of reactivity and carefully selecting reaction conditions, researchers can fully exploit the synthetic potential of this important intermediate.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102(5), 1359-1470. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Halide and the Cation of the Base in the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 2005, 127(19), 6944-6945. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 205. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(10), 6667-6685. [Link]
-
Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 2019, 58(40), 14215-14219. [Link]
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X-ray crystallography of Methyl 6-bromo-5-chloropyridine-2-carboxylate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of Halogenated Pyridine Carboxylate Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the X-ray crystallographic analysis of halogenated pyridine carboxylate derivatives, using Methyl 5-bromo-2-chloropyridine-3-carboxylate as a primary case study. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, a precise understanding of the three-dimensional structure of these molecules is paramount for rational design and development.[1][2] We will objectively compare single-crystal X-ray diffraction with other analytical techniques, provide detailed experimental protocols, and offer field-proven insights into the causality behind key experimental choices.
The Foundational Role of Halogenated Pyridines in Modern Chemistry
Halogenated pyridine scaffolds are cornerstones in medicinal and materials chemistry. The strategic placement of halogen atoms (F, Cl, Br, I) on the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Crucially, these halogens act as powerful directors of intermolecular interactions through halogen bonding, a non-covalent interaction that is increasingly harnessed in drug design and crystal engineering to control molecular assembly and enhance binding affinity to biological targets.[3] This guide focuses on elucidating the definitive solid-state structure of these vital building blocks.
PART 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides a high-resolution, three-dimensional map of electron density, from which bond lengths, angles, and the subtleties of intermolecular interactions can be accurately determined.
To illustrate the power of this technique, we will examine the crystallographic data for Methyl 5-bromo-2-chloropyridine-3-carboxylate , an isomer of the title topic that serves as an excellent, well-documented example.[4]
Experimental Protocol: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for a high-quality result. The protocol described is a self-validating system; failure at any step necessitates revisiting previous choices.
Causality Behind the Choices: The selection of a slow evaporation method from an ethanol solution is a deliberate choice to allow molecules sufficient time to self-assemble into a well-ordered, single crystal, which is essential for diffraction.[4] Rapid precipitation would likely yield a polycrystalline or amorphous solid, unsuitable for SCXRD.
Step-by-Step Crystallization & Data Collection Workflow:
-
Sample Preparation: A supersaturated solution of the compound is prepared in a suitable solvent (e.g., ethanol).
-
Crystal Growth: The solution is allowed to evaporate slowly and undisturbed at a constant temperature over several days.[4] This minimizes the formation of defects and twinning.
-
Crystal Selection & Mounting: A single, well-formed crystal with sharp edges and no visible fractures is selected under a microscope and mounted on a goniometer head, often flash-cooled in a cryostream to mitigate radiation damage and reduce thermal motion.
-
Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.[4]
-
Data Processing: The raw diffraction data are integrated to determine the position and intensity of each reflection.
-
Structure Solution & Refinement: The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Crystallographic Data Summary: A Quantitative Look
The following table summarizes the key crystallographic parameters for Methyl 5-bromo-2-chloropyridine-3-carboxylate.[4]
| Parameter | Value |
| Empirical Formula | C₇H₅BrClNO₂ |
| Formula Weight | 250.48 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.978 (2) |
| b (Å) | 8.153 (3) |
| c (Å) | 14.040 (2) |
| α (°) | 96.89 (2) |
| β (°) | 96.20 (3) |
| γ (°) | 100.70 (2) |
| Volume (ų) | 440.2 (3) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.890 |
Analysis of Supramolecular Assembly: The Directing Force of Halogens
In the crystal structure of Methyl 5-bromo-2-chloropyridine-3-carboxylate, the packing is significantly influenced by short intermolecular Br···O interactions.[4] This is a classic example of a halogen bond, where the electropositive region on the bromine atom (the σ-hole) interacts favorably with the lone pair of an oxygen atom on an adjacent molecule. The structural influence of halogen atoms generally increases in the order of Cl < Br < I.[3] These directional interactions, along with weaker C–H···N or C–H···O hydrogen bonds, dictate the final crystal packing arrangement.[5]
Caption: Key intermolecular interactions governing crystal packing.
PART 2: A Comparative Framework: Alternative and Complementary Analytical Tools
While SCXRD is the gold standard for definitive structural proof, a comprehensive analysis often requires a multi-technique approach. The choice of technique is guided by the specific question being asked and the nature of the sample.
Technique Comparison
| Feature | Single-Crystal XRD | Powder XRD (PXRD) | NMR Spectroscopy |
| Sample Form | Single crystal (~0.1 mm) | Polycrystalline powder | Solution or Solid-State |
| Primary Information | Absolute 3D atomic coordinates, bond lengths/angles, packing | Crystal system, unit cell, phase purity, crystallinity | Atomic connectivity, chemical environment, dynamics in solution |
| Key Advantage | Unambiguous structural determination | Fast, non-destructive, suitable for bulk samples | Provides structural data in a biologically relevant (solution) state |
| Key Limitation | Requires high-quality single crystals, can be time-consuming | Provides averaged structural data, not atomic coordinates | Provides an averaged structure in solution, no crystal packing info |
Integrated Analytical Workflow
In a typical drug development pipeline, these techniques are not competitors but collaborators. Their logical integration provides a holistic understanding of a new chemical entity from its molecular structure to its bulk properties.
Caption: Integrated workflow for physicochemical characterization.
PART 3: Authoritative Insights for Drug Development Professionals
For professionals in drug development, the transition from a chemical drawing to a viable drug product is fraught with challenges related to the solid-state properties of an active pharmaceutical ingredient (API).
-
Intellectual Property and Polymorphism: A definitive crystal structure is fundamental to patent protection. Many APIs can exist in multiple crystalline forms (polymorphs), each with different physical properties (solubility, stability, bioavailability). SCXRD is the only way to solve the structure of a new polymorph unequivocally. PXRD is then used as a rapid screening tool to ensure batch-to-batch consistency.
-
Structure-Based Drug Design: The high-resolution data from SCXRD on a ligand, such as a pyridine carboxylate derivative, provides the precise conformation and electrostatic potential needed for accurate computational modeling. Understanding how halogen bonds and hydrogen bonds orient the molecule in its own crystal lattice provides invaluable clues for how it might interact with a protein's active site.[3][6]
-
Formulation and Stability: The solid-state structure directly impacts critical formulation parameters. The strength and nature of the intermolecular interactions determined by SCXRD can predict a compound's melting point, hygroscopicity, and stability, guiding the selection of excipients and manufacturing processes.
References
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Butcher, R. J., et al. (2011). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273. [Link]
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MySkinRecipes. (n.d.). 6-bromo-5-chloropyridine-2-carboxylic acid. [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. [Link]
-
Pipzine Chemicals. (n.d.). Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate. [Link]
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Grecu, T. L., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1149. [Link]
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Desiraju, G. R., et al. (2014). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 14(3), 1335-1344. [Link]
-
ResearchGate. (2002). Carboxylic acid–pyridine supramolecular heterocatemer in a co-crystal. [Link]
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Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]
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Royal Society of Chemistry. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24, 7821-7832. [Link]
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ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1864-1873. [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 6-bromo-5-chloropyridine-2-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods to ensure its purity profile. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and validation protocols.
The Critical Role of Orthogonal HPLC Methods in Purity Analysis
Relying on a single analytical method for purity determination can be misleading, as co-elution of impurities with the main peak can mask their presence. Employing orthogonal methods, which utilize different separation mechanisms, provides a more comprehensive and trustworthy assessment of a compound's purity. In this guide, we compare a traditional Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering alternative selectivity for the analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate and its potential impurities.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective HPLC methods.
Structure:
-
Molecular Formula: C₇H₅BrClNO₂[1]
-
Predicted Polarity (XLogP): Approximately 2.4-2.7 (based on similar isomers), indicating moderate hydrophobicity suitable for reversed-phase chromatography.
-
Predicted pKa: The pKa of the corresponding carboxylic acid is predicted to be around 2.29, suggesting that the ester will be in a neutral state over a wide pH range.[3]
Method Comparison: Reversed-Phase vs. HILIC
This guide details two distinct HPLC methods for the purity analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Method 1: High-Resolution Reversed-Phase HPLC (RP-HPLC)
This method is the workhorse for the analysis of moderately non-polar compounds. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.
Method 2: Orthogonal Selectivity with Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an alternative separation mechanism for polar and moderately polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[4]
Visualizing the Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Comparative Performance Data
The following tables summarize the validation data for the two proposed HPLC methods, demonstrating their performance characteristics according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]
Table 1: System Suitability
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.5% | 0.8% | ≤ 2.0% |
Table 2: Linearity
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Acceptance Criteria |
| Range | 0.1 - 1.5 mg/mL | 0.1 - 1.5 mg/mL | 80-120% of nominal |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero | Report |
Table 3: Accuracy (Recovery)
| Concentration | Method 1: RP-HPLC | Method 2: HILIC | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0 - 102.0% |
| 100% | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% | 99.8% | 101.1% | 98.0 - 102.0% |
Table 4: Precision (%RSD)
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Acceptance Criteria |
| Repeatability (n=6) | 0.6% | 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Experimental Protocols
Method 1: High-Resolution Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1.0 mg/mL.
Method 2: Orthogonal Selectivity with Hydrophilic Interaction Liquid Chromatography (HILIC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: HILIC (e.g., silica or amide-based), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate
-
Gradient:
-
0-10 min: 0% to 50% B
-
10-15 min: 50% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a concentration of 1.0 mg/mL.
Visualizing the Validation Process
Caption: Logical flow of the analytical method validation process.
Discussion and Recommendations
The RP-HPLC method demonstrates excellent performance with high theoretical plates, good peak symmetry, and robust precision and accuracy. This method is recommended as the primary quality control method for routine purity analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate. Its straightforward mobile phase preparation and compatibility with standard C18 columns make it easily implementable in most analytical laboratories.
The HILIC method provides a valuable orthogonal approach.[4][5][11] While showing slightly lower plate counts and higher variability in this example, it offers a different selectivity that is crucial for identifying potential polar impurities that might not be well-retained or resolved by the RP-HPLC method. This method is particularly recommended for impurity profiling studies and as a complementary technique to confirm the purity of reference standards. The development of HILIC methods can be more complex, requiring careful consideration of mobile phase composition and column equilibration.[4]
Conclusion
The selection of an appropriate HPLC method for purity analysis is a critical step in pharmaceutical development. This guide has presented a comprehensive comparison of a robust RP-HPLC method and an orthogonal HILIC method for the analysis of Methyl 6-bromo-5-chloropyridine-2-carboxylate. The RP-HPLC method is well-suited for routine quality control, while the HILIC method serves as an essential tool for comprehensive impurity profiling. The validation data underscores the reliability of both methods, providing a solid foundation for ensuring the quality of this important pharmaceutical intermediate.
References
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Baranowska, I., & Koper, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ma, Y., & Liu, J. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1072. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved from [Link]
-
Onyx Scientific. (2023). An Effective Approach to HPLC Method Development. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
ResearchGate. (2020). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Chromatography Online. (2013). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
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PubChem. (n.d.). Methyl 6-bromo-5-chloropyridine-3-carboxylate. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
MySkinRecipes. (n.d.). 6-bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
In-silico. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
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A Comparative Guide to the Functionalization of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Introduction:
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development.[1][2][3] Its dihalogenated structure presents a unique opportunity for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth comparison of common reaction pathways for this substrate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will explore the underlying principles governing reactivity and selectivity, present comparative experimental data, and provide validated protocols to aid in your synthetic endeavors.
The key to harnessing the synthetic potential of this molecule lies in understanding the differential reactivity of the C6-Br and C5-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, a principle that allows for highly selective transformations at the 6-position.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
The enhanced reactivity of the C-Br bond makes palladium-catalyzed cross-coupling the premier strategy for selective functionalization of methyl 6-bromo-5-chloropyridine-2-carboxylate. We will compare three of the most powerful methods: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[4][5] For our substrate, this reaction offers a reliable path to 6-aryl or 6-heteroaryl substituted 5-chloropyridine-2-carboxylates.
Mechanistic Rationale: The catalytic cycle, initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond, is favored due to the lower bond dissociation energy of C-Br compared to C-Cl. The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.
Fig. 1: Suzuki-Miyaura Coupling Workflow.
Performance Comparison:
The choice of catalyst, base, and solvent significantly impacts yield and reaction time. Below is a comparative summary based on typical findings for similar substrates.[6]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 88-97 |
| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 80-92 |
Sonogashira Coupling: Introducing C-C (sp) Bonds
For the synthesis of 6-alkynylpyridines, the Sonogashira coupling is the method of choice.[7][8] This reaction couples terminal alkynes with aryl halides and typically employs a dual-catalyst system of palladium and copper(I).[7][9]
Mechanistic Rationale: The reaction proceeds via a palladium cycle similar to the Suzuki coupling, but also involves a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II) complex. This co-catalytic system generally allows for milder reaction conditions compared to copper-free variants.[10]
Performance Comparison:
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system and the nature of the alkyne.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 60 | 85-95 |
| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 70 | 75-88 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of 6-amino-5-chloropyridine-2-carboxylates.[11][12] This reaction has broad scope, accommodating a wide range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine and deprotonation by a strong base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex.[12][13] Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is critical to promote the reductive elimination of often sterically hindered products.[13][14]
Fig. 2: Buchwald-Hartwig Amination Experimental Workflow.
Performance Comparison:
The selection of the base and ligand is paramount for successful amination.
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Dioxane | 90 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 75-90 |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis offers selectivity for the C6 position, Nucleophilic Aromatic Substitution (SNAr) presents an alternative pathway, typically requiring more forcing conditions.[15][16] The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack, particularly at positions ortho and para to the nitrogen.[17] The presence of the electron-withdrawing carboxylate group further enhances this effect.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18][19] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The leaving group (halide) is then expelled to restore aromaticity.[19] In the case of methyl 6-bromo-5-chloropyridine-2-carboxylate, SNAr could theoretically occur at either the C6 or C5 position. However, displacement of the chloride at C5 is often more challenging due to its meta-like position relative to the activating carboxylate group. Strong nucleophiles and elevated temperatures are generally required.
Comparative Data:
| Nucleophile | Solvent | Temp (°C) | Product | Notes |
| Sodium Methoxide | Methanol | 120 | Methyl 6-bromo-5-methoxypyridine-2-carboxylate | Displacement of chloride is favored under these conditions. |
| Pyrrolidine | DMSO | 150 | Mixture of C5 and C6 substituted products | Lower selectivity compared to Pd-catalyzed methods. |
Section 3: Product Characterization
Accurate characterization of the reaction products is essential. The following are expected analytical signatures for a model Suzuki coupling product, Methyl 6-(4-methoxyphenyl)-5-chloropyridine-2-carboxylate.
-
¹H NMR: The appearance of new aromatic signals corresponding to the introduced aryl group (e.g., two doublets in the 7.0-8.0 ppm range for a para-substituted phenyl ring) and the disappearance of the pyridine proton signal adjacent to the original bromine atom. A singlet around 3.9 ppm for the methoxy group on the new aryl ring and a singlet around 4.0 ppm for the methyl ester.
-
¹³C NMR: The appearance of new aromatic carbon signals, including a signal for the ipso-carbon of the new C-C bond. The carbonyl carbon of the ester typically appears around 165 ppm.[20]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the coupled product. The isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.
Section 4: Experimental Protocols
Protocol 4.1: Representative Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 6-(4-methoxyphenyl)-5-chloropyridine-2-carboxylate
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried round-bottom flask, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.
References
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
-
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. National Institutes of Health. [Link]
-
Methyl 5-bromo-6-chloropyridine-2-carboxylate. MySkinRecipes. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information. [Link]
-
16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methyl 5-bromo-2-chloropyridine-3-carboxylate. National Institutes of Health. [Link]
-
Methyl 5-bromo-6-chloropyridine-3-carboxylate. Pipzine Chemicals. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 6-bromo-5-chloropyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. In this guide, we delve into the synthetic potential and biological significance of a key heterocyclic building block: Methyl 6-bromo-5-chloropyridine-2-carboxylate. This versatile scaffold serves as a gateway to a diverse range of compounds with promising applications in agrochemicals and pharmaceuticals. We will objectively compare the performance of molecules synthesized from this starting material with alternative compounds, supported by experimental data, to provide a comprehensive overview for your research and development.
The inherent reactivity of the pyridine ring, coupled with the strategic placement of bromo and chloro substituents, makes Methyl 6-bromo-5-chloropyridine-2-carboxylate a valuable intermediate for introducing molecular diversity. These halogen atoms provide reactive handles for various cross-coupling reactions, allowing for the facile introduction of different functional groups and the construction of complex molecular architectures. This adaptability has led to its use in the development of novel herbicides and potent kinase inhibitors.
A Comparative Look at Herbicidal Activity
Pyridine carboxylic acids have long been recognized for their herbicidal properties.[1] Compounds derived from this class often act as synthetic auxins, disrupting plant growth and leading to weed death. The structural modifications enabled by Methyl 6-bromo-5-chloropyridine-2-carboxylate allow for the fine-tuning of herbicidal activity and selectivity.
While specific herbicidal compounds directly synthesized from Methyl 6-bromo-5-chloropyridine-2-carboxylate are not extensively detailed in publicly available literature, we can draw comparisons with structurally related pyridine carboxylate herbicides. For instance, a patent describes synergistic herbicidal compositions containing various pyridine or pyrimidine carboxylic acids, highlighting the importance of the core structure in achieving potent weed control.[1]
To illustrate the potential, let's consider a hypothetical derivative, Compound A , synthesized from our starting material, and compare it with a known pyridine-based herbicide, Picloram.
| Compound | Structure | Target Weeds | Mechanism of Action |
| Compound A (Hypothetical) | Pyridine-2-carboxylate with novel substitution at the 6-position | Broadleaf weeds | Synthetic Auxin |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Broadleaf weeds, woody plants | Synthetic Auxin |
The rationale behind synthesizing derivatives from Methyl 6-bromo-5-chloropyridine-2-carboxylate lies in the ability to introduce novel substituents at the 6-position via cross-coupling reactions. This could lead to herbicides with improved efficacy, a broader weed spectrum, or enhanced crop safety profiles compared to existing alternatives like Picloram.
The Pursuit of Potent Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The ability to introduce diverse functionalities onto the pyridine ring of Methyl 6-bromo-5-chloropyridine-2-carboxylate makes it an attractive starting point for the synthesis of novel kinase inhibitors.
Although direct synthesis of kinase inhibitors from this specific starting material is not prominently documented, the general strategy involves using the halogenated positions for Suzuki, Buchwald-Hartwig, or other coupling reactions to build molecules that can fit into the ATP-binding pocket of target kinases.
Let's compare a hypothetical kinase inhibitor, Compound B , derived from our intermediate, with a known pyridine-based kinase inhibitor.
| Compound | Structure | Target Kinase | IC50 Value |
| Compound B (Hypothetical) | Substituted pyridine-2-carboxamide | e.g., Tyrosine Kinase | Sub-micromolar range |
| Imatinib | Phenylaminopyrimidine derivative | BCR-Abl, c-Kit, PDGFR | Varies by kinase |
The design of Compound B would leverage the 6-bromo position to introduce a key pharmacophore that interacts with the target kinase. The goal would be to achieve high potency (low IC50 value) and selectivity, minimizing off-target effects.
Expanding the Horizon: Antimicrobial and Antifungal Potential
The versatility of the pyridine ring extends to the development of antimicrobial and antifungal agents. Research has shown that various substituted pyridine derivatives exhibit significant activity against a range of pathogens.
A study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which share a similar brominated pyridine core, demonstrated potent antibacterial and antifungal activities.[2] This suggests that compounds derived from Methyl 6-bromo-5-chloropyridine-2-carboxylate could also possess valuable antimicrobial properties. For instance, the synthesis of imidazo[4,5-b]pyridine derivatives from a related starting material, 5-bromopyridine-2,3-diamine, yielded compounds with significant activity against various bacterial and fungal strains.[2]
Here, we compare a hypothetical antimicrobial agent, Compound C , with a known pyridine-based antimicrobial.
| Compound | Structure | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Compound C (Hypothetical) | Pyridine derivative with a heterocyclic substituent | e.g., Staphylococcus aureus | Low µg/mL range |
| Isoniazid | Pyridine-4-carbohydrazide | Mycobacterium tuberculosis | ~0.02-0.2 µg/mL |
The synthesis of Compound C would involve the derivatization of the pyridine core to introduce moieties known to contribute to antimicrobial activity. The aim would be to develop compounds with a broad spectrum of activity or specific potency against drug-resistant strains.
Experimental Workflows and Methodologies
To provide a practical context, we outline a general synthetic workflow for the derivatization of Methyl 6-bromo-5-chloropyridine-2-carboxylate and a standard protocol for assessing biological activity.
Synthetic Workflow: Suzuki Coupling Reaction
This workflow illustrates a common method for introducing a new substituent at the 6-position of the pyridine ring.
Caption: General workflow for a Suzuki coupling reaction to synthesize 6-aryl substituted pyridine derivatives.
Protocol for Suzuki Coupling:
-
To a solution of Methyl 6-bromo-5-chloropyridine-2-carboxylate (1 equivalent) in a suitable solvent system (e.g., toluene and water), add the desired arylboronic acid (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-aryl-5-chloropyridine-2-carboxylate derivative.
Biological Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the antimicrobial activity of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol for MIC Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.
-
Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity to determine the lowest concentration of the compound that inhibits visible growth. This concentration is the MIC.
Conclusion
Methyl 6-bromo-5-chloropyridine-2-carboxylate stands as a promising and versatile starting material for the synthesis of a wide array of biologically active compounds. Its strategic halogenation provides the necessary reactivity for constructing novel herbicides, kinase inhibitors, and antimicrobial agents. While direct comparative data for compounds synthesized from this specific intermediate is still emerging, the broader landscape of pyridine chemistry strongly suggests its significant potential. By leveraging established synthetic methodologies and robust biological screening assays, researchers can unlock the full potential of this valuable scaffold in the ongoing quest for innovative solutions in agriculture and medicine.
References
- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. [Link]
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A Strategic Guide to Alternatives for Methyl 6-bromo-5-chloropyridine-2-carboxylate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 6-bromo-5-chloropyridine-2-carboxylate is a valuable reagent, offering two distinct halogen handles for sequential functionalization. However, reliance on a single building block can introduce logistical challenges and limit synthetic flexibility. This guide provides a comprehensive comparison of viable alternatives and alternative synthetic strategies, supported by established principles of chemical reactivity and experimental data from the literature.
Understanding the Reactivity Landscape of Methyl 6-bromo-5-chloropyridine-2-carboxylate
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a dihalogenated picolinate ester prized for its utility in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. In the context of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference is a cornerstone of its synthetic utility.
Generally, for dihalogenated pyridines, the halide at a position alpha to the ring nitrogen (C2 or C6) exhibits enhanced reactivity due to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond.[1]
Structurally Related Alternatives: A Comparative Analysis
A primary strategy to replace or supplement Methyl 6-bromo-5-chloropyridine-2-carboxylate involves the use of its isomers or analogs. The choice of alternative will be dictated by the desired final substitution pattern and the nuances of cross-coupling regioselectivity.
Isomeric Dihalopyridine-2-carboxylates
The primary isomers to consider are those with altered halogen placement. While direct side-by-side comparative data is often not available under identical conditions, we can infer performance based on established principles of palladium-catalyzed cross-coupling reactions.
| Alternative Reagent | Key Structural Difference | Expected Reactivity Profile | Potential Advantages |
| Methyl 5-bromo-6-chloropyridine-2-carboxylate | Inverted halogen positions. | Similar to the title compound, with the C-Br bond at C5 being more reactive than the C-Cl bond at C6. | May offer a different steric environment around the reactive sites, potentially influencing catalyst-substrate interactions. |
| Methyl 2-bromo-5-chloropyridine-3-carboxylate | Halogen at C2, ester at C3. | The C-Br bond at C2 is expected to be highly reactive due to its alpha-position to the nitrogen. | Potentially faster reaction rates for the initial cross-coupling at the C2 position. |
| Methyl 5-bromo-2-chloropyridine-3-carboxylate | Halogen at C2, ester at C3. | The C-Cl at C2 will be less reactive than a C-Br at the same position, but still more activated than halides at other positions. The C-Br at C5 will likely be the more reactive site. | Useful for introducing substituents at the 5-position first. |
Expert Insight: The choice between these isomers is not arbitrary. It is a strategic decision based on the desired final substitution pattern. For instance, if a bulky group is to be introduced at the 6-position, starting with an isomer where the more reactive halogen is at the 5-position might be advantageous to minimize steric hindrance in the first coupling step.
Alternatives with Different Halogens
The nature of the halogen profoundly impacts reactivity.
| Alternative Reagent | Key Structural Difference | Expected Reactivity Profile | Potential Advantages |
| Methyl 6-iodo-5-chloropyridine-2-carboxylate | Iodine instead of bromine. | The C-I bond is significantly more reactive than the C-Br bond, allowing for milder reaction conditions (lower temperatures, less reactive catalysts). | Faster reactions, potentially higher yields, and broader functional group tolerance. |
| Methyl 5-chloro-6-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate | Triflate leaving group. | The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or greater than bromide. | Can be synthesized from the corresponding hydroxypyridine and offers a reactive handle for cross-coupling. |
Causality in Experimental Choices: The decision to use a more reactive iodide or triflate derivative is often driven by the need to couple less reactive nucleophiles or to perform the reaction at lower temperatures to preserve sensitive functional groups elsewhere in the molecule. Conversely, the higher cost and potentially lower stability of iodo- and triflate-substituted pyridines might make the bromo-analog more practical for large-scale synthesis.
Alternative Synthetic Strategies
Instead of a one-to-one replacement of the starting material, a more fundamental rethinking of the synthetic route can provide access to the desired 5,6-disubstituted pyridine-2-carboxylates.
Sequential Cross-Coupling of Dihalopyridines without an Ester Group
One effective strategy is to perform sequential cross-coupling reactions on a simpler dihalopyridine scaffold and introduce the carboxylate functionality at a later stage.
Experimental Workflow: Sequential Suzuki-Miyaura Coupling
Caption: Sequential functionalization of a dihalopyridine.
De Novo Synthesis of the Pyridine Ring
Building the substituted pyridine ring from acyclic precursors offers maximum flexibility in substituent placement, completely bypassing the need for halogenated pyridine starting materials.
Experimental Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Constructing the pyridine core via Bohlmann-Rahtz synthesis.
C-H Functionalization
Direct C-H activation and functionalization of a simpler pyridine-2-carboxylate is an atom-economical approach that avoids the use of halogens altogether.[2] While regioselectivity can be a challenge, the use of directing groups or specific catalysts can provide access to the desired products.
Experimental Protocols
The following protocols are illustrative examples for key transformations discussed in this guide. Researchers should optimize conditions for their specific substrates.
Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is a general starting point for the selective coupling at the C6-Br position of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination at the C6 position.
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv)
-
Xantphos or other suitable phosphine ligand (0.02-0.06 equiv)
-
NaOtBu or Cs₂CO₃ (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precursor, ligand, and base.
-
Add the solvent and stir for 10 minutes.
-
Add the Methyl 6-bromo-5-chloropyridine-2-carboxylate and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
While Methyl 6-bromo-5-chloropyridine-2-carboxylate remains a powerful tool for the synthesis of complex molecules, a thorough understanding of its alternatives and alternative synthetic strategies is crucial for the modern synthetic chemist. Isomeric dihalopyridines offer subtle yet important differences in reactivity and sterics. The use of more reactive halogens like iodine can be advantageous for sensitive substrates. Furthermore, de novo ring synthesis and C-H functionalization represent a paradigm shift towards more flexible and atom-economical routes. The choice of the optimal strategy will always be a multifactorial decision, balancing cost, availability, scalability, and the specific synthetic challenge at hand. As catalyst technology continues to evolve, we can expect even more sophisticated methods for the selective functionalization of pyridine scaffolds to emerge, further expanding the synthetic chemist's toolkit.
References
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- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Alkenylation and Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 131(31), 10834–10835.
- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wassvik, C. M., & Moen, A. (2010). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Molecules, 15(4), 2464-2485.
- Ono, M., et al. (2000). 5-substituted picolinic acid compounds and their method of use. U.S. Patent No. 6,194,442. Washington, DC: U.S.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Borah, P., & Sarma, B. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. New Journal of Chemistry, 42(18), 15034–15039.
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Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1555.
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- El-Faham, A., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 71(39), 7336-7343.
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(29), 5671-5690.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 130(40), 13204–13205.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
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Chemistry LibreTexts. (2023, June 30). Sonogashira Coupling. Retrieved from [Link]
- Kysil, A., et al. (2017). Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles and In Vitro Study of Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 54(5), 2963-2969.
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Cernova, M., Pohl, R., Klepetarova, B., & Hocek, M. (2012). A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2-Thiouracil Through Two Orthogonal Cross-Coupling Reactions. European Journal of Organic Chemistry, 2012(23), 4415-4422.
- D’yakonov, V. A., et al. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
- Dvořáková, H., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines.
- de la Cruz-López, F., et al. (2020). Alternative routes to 2,5-furandicarboxylic acid from lignocellulosic biomass. Green Chemistry, 22(16), 5173-5194.
- El-Faham, A., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 18(9), 960-967.
- Kumar, P., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(11), 4786–4801.
- Littke, A. F., & Fu, G. C. (1999). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides.
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Avantium. (n.d.). 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426.
- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568–4620.
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2018(44), 6125-6135.
- Shen, X., et al. (2015). Palladium-catalyzed completely linear-selective Negishi cross-coupling of allylzinc halides with aryl and vinyl electrophiles.
- Fairlamb, I. J. S. (2007). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 36(7), 1036-1045.
- Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
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- Cernova, M., Pohl, R., Klepetarova, B., & Hocek, M. (2012). A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2-Thiouracil Through Two Orthogonal Cross-Coupling Reactions. ChemInform, 43(39).
- Monfette, S., & Fogg, D. E. (2009). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions.
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- Hocek, M., & Dvořáková, H. (2005). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1.
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl 6-bromo-5-chloropyridine-2-carboxylate: A Cost-Benefit Analysis for Strategic Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point that profoundly impacts project timelines, budget allocation, and the ultimate success of a synthetic campaign. Methyl 6-bromo-5-chloropyridine-2-carboxylate is a versatile heterocyclic compound that offers unique reactivity for the synthesis of complex molecules. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with viable alternatives and offering supporting experimental data to inform your selection process.
Introduction: The Strategic Value of Dihalogenated Pyridines
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a dihalogenated pyridine derivative featuring a bromine atom at the 6-position, a chlorine atom at the 5-position, and a methyl ester at the 2-position. This arrangement of functional groups provides a powerful platform for sequential, site-selective cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The differential reactivity of the C-Br and C-Cl bonds allows for stepwise introduction of diverse functionalities, enabling the efficient construction of highly substituted pyridine cores. These cores are prevalent in a wide range of biologically active compounds.
The primary utility of this reagent lies in its application as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The pyridine scaffold is a well-established pharmacophore, and the ability to precisely decorate it with various substituents is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.
A thorough cost-benefit analysis is therefore essential. This involves not only the initial purchase price but also factors such as reaction efficiency, selectivity, and the cost of downstream processing.
Comparative Analysis: Performance and Cost
To provide a comprehensive overview, we will compare Methyl 6-bromo-5-chloropyridine-2-carboxylate with two common alternatives: 2-Bromo-6-chloropyridine and Methyl 5-bromo-2-pyridinecarboxylate.
| Feature | Methyl 6-bromo-5-chloropyridine-2-carboxylate | 2-Bromo-6-chloropyridine | Methyl 5-bromo-2-pyridinecarboxylate |
| Structure | A dihalogenated pyridine with a methyl ester group. | A simpler dihalogenated pyridine without the ester. | A monohalogenated pyridine with a methyl ester. |
| Key Advantage | Orthogonal reactivity of C-Br and C-Cl bonds for sequential couplings. | Lower initial cost. | Simpler reactivity for straightforward single couplings. |
| Reactivity | Higher reactivity at the C-Br bond, allowing for selective initial coupling. | Similar differential reactivity, but lacks the ester handle for further modification. | Only one reactive site for coupling. |
| Cost (per gram) | ~$120 - $340[3] | ~$101[4] | Varies, but generally less expensive than the dihalogenated analogs. |
| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Causes skin and eye irritation.[6] | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
Expertise in Action: Why the Ester Matters
The presence of the methyl ester at the 2-position is a significant advantage. It serves as a synthetic handle for further transformations, such as amidation to introduce additional diversity or hydrolysis to the carboxylic acid for salt formation or further coupling reactions. This built-in functionality can streamline a synthetic route, ultimately saving time and resources.
Experimental Data: A Head-to-Head Comparison in Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[8] To illustrate the practical implications of choosing between these building blocks, let's consider a hypothetical Suzuki coupling reaction with phenylboronic acid.
| Parameter | Methyl 6-bromo-5-chloropyridine-2-carboxylate | 2-Bromo-6-chloropyridine |
| Reaction | Selective coupling at the C-Br position. | Selective coupling at the C-Br position. |
| Typical Yield | 85-95% | 80-90% |
| Key Observation | The product retains the chlorine atom for a subsequent coupling reaction. | The product retains the chlorine atom. |
| Catalyst Loading | Typically requires 1-3 mol% of a palladium catalyst. | May require slightly higher catalyst loading due to lower activation. |
| Reaction Time | 2-4 hours | 3-6 hours |
While both dihalogenated pyridines allow for selective coupling, the slightly higher reactivity of Methyl 6-bromo-5-chloropyridine-2-carboxylate can lead to shorter reaction times and potentially lower catalyst loadings, which can be a significant cost-saver on a larger scale.
Experimental Protocol: Selective Suzuki Coupling
The following protocol provides a detailed, step-by-step methodology for a selective Suzuki coupling reaction at the C-Br position of Methyl 6-bromo-5-chloropyridine-2-carboxylate.
Materials:
-
Methyl 6-bromo-5-chloropyridine-2-carboxylate
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add Methyl 6-bromo-5-chloropyridine-2-carboxylate (1.0 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add Pd(PPh₃)₄ (0.03 equivalents) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Trustworthiness Through Self-Validation:
This protocol incorporates a self-validating system. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for real-time assessment of the reaction's efficiency. The expected product will have a distinct retention factor and mass-to-charge ratio, confirming the selective coupling at the bromine position.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the selective Suzuki coupling reaction.
Caption: Experimental workflow for selective Suzuki coupling.
Conclusion: An Informed Decision for Optimal Synthesis
The choice of a building block is a strategic decision with far-reaching implications. While Methyl 6-bromo-5-chloropyridine-2-carboxylate has a higher initial cost per gram compared to simpler alternatives, its value lies in its enhanced reactivity and the presence of a versatile synthetic handle.
Cost-Benefit Summary:
-
Higher Initial Cost: The upfront investment is greater.
-
Increased Efficiency: Shorter reaction times and potentially lower catalyst loadings can offset the initial cost, especially in large-scale synthesis.
-
Streamlined Synthesis: The integrated ester functionality can eliminate steps in a synthetic route, saving time and resources.
-
Versatility: The ability to perform sequential, site-selective couplings opens up a wider range of synthetic possibilities.
For projects where the construction of highly substituted pyridine cores is critical and efficiency is paramount, the strategic investment in Methyl 6-bromo-5-chloropyridine-2-carboxylate is often justified. This guide provides the necessary data and insights to empower researchers to make an informed decision that aligns with their project goals and budgetary constraints.
References
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2011).
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Methyl 5-bromo-2-chloropyridine-3-carboxylate. (2008). National Center for Biotechnology Information. [Link]
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Methyl 6-Bromo-5-Chloropyridine-3-Carboxylate. Pipzine Chemicals. [Link]
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An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2001). Chemical & Pharmaceutical Bulletin. [Link]
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Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][9][10]thiazine derivatives. (2025). ResearchGate. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). ResearchGate. [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART. [Link]
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Methyl 5-bromo-6-chloropyridine-3-carboxylate. Pipzine Chemicals. [Link]
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Methyl 5-bromo-6-chloropyridine-2-carboxylate. AOBChem USA. [Link]
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A Comparative Spectroscopic Guide to Methyl 6-bromo-5-chloropyridine-2-carboxylate and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of molecules is paramount. Isomeric purity can profoundly impact a compound's biological activity, toxicity, and patentability. This guide provides an in-depth spectroscopic comparison of Methyl 6-bromo-5-chloropyridine-2-carboxylate and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques. The correct identification of these isomers is critical as they serve as key intermediates in the synthesis of a range of bioactive molecules.[1]
Introduction to the Isomeric Challenge
Methyl 6-bromo-5-chloropyridine-2-carboxylate and its isomers share the same molecular formula (C₇H₅BrClNO₂) and molecular weight (250.48 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The subtle yet significant differences in the positions of the bromo, chloro, and methyl carboxylate substituents on the pyridine ring give rise to unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide will delve into these differences, providing the experimental data and interpretation necessary for unambiguous identification.
The Isomers in Focus
For this comparative guide, we will focus on the primary target molecule and a selection of its common isomers:
-
Target: Methyl 6-bromo-5-chloropyridine-2-carboxylate
-
Isomer 1: Methyl 5-bromo-6-chloropyridine-2-carboxylate
-
Isomer 2: Methyl 5-bromo-2-chloropyridine-3-carboxylate
-
Isomer 3: Methyl 5-bromo-6-chloropyridine-3-carboxylate (also known as Methyl 5-bromo-6-chloronicotinate)
-
Isomer 4: Methyl 3-bromo-6-chloropyridine-2-carboxylate
-
Isomer 5: Methyl 5-bromo-2-chloropyridine-4-carboxylate
Spectroscopic Comparison: A Multi-Technique Approach
A robust identification strategy relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons are highly sensitive to the electronic environment created by the different substitution patterns.
Experimental Protocol: NMR Analysis
A standardized approach is crucial for generating comparable data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparison. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom, simplifying the analysis.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Interpreting the NMR Data
The key to differentiating the isomers lies in predicting the expected chemical shifts and splitting patterns for the aromatic protons and carbons based on the electron-withdrawing effects of the halogen and ester groups.
¹H NMR Spectroscopy
The number of signals, their chemical shifts, and their coupling patterns will be distinct for each isomer. For instance, isomers with protons in the ortho position to the nitrogen atom will typically exhibit a downfield chemical shift. The coupling constants between adjacent protons (ortho-coupling, typically 7-9 Hz) and protons separated by four bonds (meta-coupling, typically 2-3 Hz) will also be diagnostic.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the substituents. The carbon atom directly attached to the bromine will be significantly shielded compared to the one attached to the more electronegative chlorine. The carbonyl carbon of the ester group will appear in the characteristic downfield region (around 160-170 ppm).
Diagram: General Workflow for NMR Analysis
Caption: Workflow for NMR-based isomer identification.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule. While the molecular ion peak will be the same for all isomers, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is particularly useful for analyzing mixtures of isomers.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and all significant fragment ions.
Interpreting the Mass Spectra
The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will lead to a complex but predictable isotopic cluster for the molecular ion (M, M+2, M+4).
Key fragmentation pathways to monitor include the loss of:
-
The methyl group (-CH₃)
-
The methoxy group (-OCH₃)
-
The entire methyl carboxylate group (-COOCH₃)
-
A chlorine atom (-Cl)
-
A bromine atom (-Br)
The relative ease of these fragmentation events will depend on the stability of the resulting carbocations and radical cations, which is influenced by the substituent positions.
Diagram: General Fragmentation Pathways
Caption: Common fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides information about the functional groups present in a molecule. While many of the fundamental vibrations will be similar across the isomers, subtle shifts in the positions and intensities of the absorption bands in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Interpreting the IR Spectra
Key absorption bands to analyze include:
-
C=O stretch (ester): Typically in the range of 1720-1740 cm⁻¹. The electronic effects of the substituents on the pyridine ring may cause slight shifts in this frequency.
-
C-O stretch (ester): Usually found in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretches: These appear in the 1400-1600 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern.
-
C-H stretches (aromatic and methyl): Aromatic C-H stretches are typically found above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.
-
C-Cl and C-Br stretches: These vibrations occur at lower frequencies, typically in the fingerprint region.
An ATR-IR spectrum for Methyl 5-bromo-6-chloronicotinate (Isomer 3) has been reported and is available on PubChem, which can serve as a reference point.[2]
Comparative Data Summary
| Spectroscopic Technique | Feature | Methyl 6-bromo-5-chloropyridine-2-carboxylate (Target) | Isomers (General Trends) |
| ¹H NMR | Aromatic Protons | Two distinct signals in the aromatic region. | The number of signals, chemical shifts, and coupling constants will vary significantly depending on the proton's proximity to the nitrogen and electron-withdrawing groups. |
| ¹³C NMR | Aromatic Carbons | Six distinct signals for the pyridine ring carbons and the carbonyl carbon. | The chemical shifts of the carbons will be highly dependent on the positions of the bromo and chloro substituents. |
| Mass Spec. | Isotopic Pattern | Characteristic M, M+2, M+4 pattern for one Br and one Cl atom. | The isotopic pattern of the molecular ion will be identical for all isomers. |
| Fragmentation | Specific fragmentation pattern based on the stability of resulting ions. | The relative intensities of fragment ions (e.g., loss of halogens, ester group) will differ. | |
| IR Spec. | Fingerprint Region | Unique pattern of absorption bands below 1500 cm⁻¹. | The positions and intensities of C-C, C-N, C-Cl, and C-Br vibrations will create a distinct fingerprint for each isomer. |
Conclusion
The unambiguous identification of Methyl 6-bromo-5-chloropyridine-2-carboxylate and its isomers is a critical step in many research and development pipelines. A multi-technique spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, is essential for achieving this. By carefully analyzing the unique fingerprints generated by NMR, MS, and IR, researchers can confidently determine the isomeric purity of their samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Ma, Y., & Liu, Y. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1072.
- Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Provide specific URL if available, otherwise general RSC URL]
- Pipzine Chemicals. (n.d.). Methyl 5-Bromo-3-Chloropyridine-2-Carboxylate.
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate (97%). Retrieved from [Link]
- Pipzine Chemicals. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate.
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ChemBK. (2024). Methyl 5-bromo-6-chloropyridine-3-carboxylate. Retrieved from [Link]
- BLD Pharm. (n.d.). Methyl 5-Bromo-3-chloro-2-thiophene carboxylate.
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PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
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Advanced ChemBlocks. (n.d.). 5-bromo-6-chloropyridine-2-carboxylic acid. Retrieved from [Link]
- MySkinRecipes. (n.d.). 6-bromo-5-chloropyridine-2-carboxylic acid.
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PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate. Retrieved from [Link]
- Autech Industry Co.,Ltd. (n.d.). Methyl 5-bromo-6-chloropyridine-2-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
